VUF8507
Description
Properties
Molecular Formula |
C21H15N3O |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(3-pyridin-2-ylisoquinolin-1-yl)benzamide |
InChI |
InChI=1S/C21H15N3O/c25-21(15-8-2-1-3-9-15)24-20-17-11-5-4-10-16(17)14-19(23-20)18-12-6-7-13-22-18/h1-14H,(H,23,24,25) |
InChI Key |
FWRPUFITEHOETQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CC3=CC=CC=C32)C4=CC=CC=N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VUF8507, VUF 8507, VUF-8507 |
Origin of Product |
United States |
Foundational & Exploratory
VUF8507 mechanism of action in cellular models
An In-depth Technical Guide on the Core Mechanism of Action of VUF8507 in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound has been identified as a positive allosteric modulator (PAM) of the human A3 adenosine (B11128) receptor (A3AR).[1][2][3] This technical guide delineates the mechanism of action of this compound in cellular models, focusing on its effects on agonist binding and receptor activation. Quantitative data from key experiments are presented in tabular format for clarity and comparative analysis. Detailed experimental protocols for the cited studies are provided to enable replication and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of the underlying molecular interactions and experimental designs.
Introduction
The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] A3AR activation can also elicit a calcium response, mediated by the βγ subunits of the Gi/o protein.[5] This receptor is a promising therapeutic target for a variety of conditions, including inflammatory diseases and cancer.[6][7][8]
Allosteric modulators offer a sophisticated approach to receptor modulation by binding to a site topographically distinct from the orthosteric site for the endogenous ligand, adenosine.[7][9] Positive allosteric modulators (PAMs) can enhance the affinity and/or efficacy of orthosteric agonists. This compound, a 3-(2-pyridinyl)isoquinoline derivative, has been characterized as a selective allosteric enhancer for the A3AR.[1]
Mechanism of Action of this compound
This compound exerts its effect by acting as a positive allosteric modulator of the A3AR. Its mechanism of action has been elucidated through radioligand binding and functional assays in cellular models.
Allosteric Modulation of Agonist Binding
A key characteristic of this compound is its ability to slow the dissociation of an agonist radioligand from the A3AR.[1] This effect is a hallmark of allosteric modulation, indicating that this compound stabilizes the agonist-receptor complex. In contrast, this compound has no effect on the dissociation of antagonist radioligands, suggesting that its allosteric effect is selective for the agonist-occupied state of the receptor.[1]
Enhancement of Agonist-Mediated Functional Response
In functional assays, this compound enhances the potency of A3AR agonists in inhibiting cAMP production.[3] This potentiation of the agonist-induced signaling cascade is a direct consequence of its allosteric modulation of agonist binding.
Signaling Pathway
The signaling pathway influenced by this compound is the canonical A3AR signaling cascade. By enhancing agonist binding, this compound facilitates the Gi/o-mediated inhibition of adenylyl cyclase, leading to a more pronounced decrease in intracellular cAMP levels.
Figure 1: this compound enhances A3AR signaling by allosterically promoting agonist binding.
Quantitative Data
The following tables summarize the quantitative data on the effects of this compound in cellular models from the key study by Gao et al. (2001).
Table 1: Effect of this compound on the Dissociation of [125I]I-AB-MECA from the Human A3 Adenosine Receptor
| This compound Concentration (µM) | koff (min-1) | t1/2 (min) |
| 0 (Control) | 0.058 ± 0.003 | 12.0 ± 0.6 |
| 3 | 0.039 ± 0.002 | 17.8 ± 0.9 |
| 10 | 0.025 ± 0.001 | 27.7 ± 1.4 |
| 30 | 0.015 ± 0.001 | 46.2 ± 3.1 |
Data are presented as mean ± S.E.M. from three independent experiments.
Table 2: Effect of this compound on the Potency of Cl-IB-MECA in Inhibiting Forskolin-Stimulated cAMP Accumulation in CHO cells expressing human A3AR
| This compound Concentration (µM) | EC50 of Cl-IB-MECA (nM) | Fold Potentiation |
| 0 (Control) | 18.2 ± 3.5 | 1.0 |
| 10 | 5.6 ± 1.1 | 3.3 |
Data are presented as mean ± S.E.M. from three to five independent experiments.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Membrane Preparation
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human A3 adenosine receptor (A3R-CHO).[5]
-
Culture Conditions: Cells are grown in Dulbecco's modified Eagle's medium/F-12 (1:1) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/ml penicillin, 100 µg/ml streptomycin, and 0.5 mg/ml G418.
-
Membrane Preparation: Cells are harvested and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 500g for 10 min at 4°C. The supernatant is then centrifuged at 48,000g for 20 min at 4°C. The resulting pellet is resuspended in buffer and stored at -80°C.
Radioligand Dissociation Assay
This assay measures the rate at which a radiolabeled agonist dissociates from the A3AR in the presence and absence of this compound.
Figure 2: Workflow for the radioligand dissociation assay.
-
Protocol:
-
A3AR-CHO cell membranes (50 µg of protein) are incubated with the agonist radioligand [125I]N6-(4-amino-3-iodobenzyl)-5'-N-methylcarboxamidoadenosine ([125I]I-AB-MECA) in a binding buffer (50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl2, pH 7.4) for 2 hours at room temperature to reach equilibrium.
-
Dissociation is initiated by adding an excess of a non-radiolabeled agonist, such as 100 µM NECA, to prevent re-association of the radioligand.
-
Simultaneously, this compound (at various concentrations) or vehicle (control) is added.
-
The incubation is continued for different time points.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.
-
The dissociation rate constant (koff) and the half-life (t1/2) of dissociation are calculated from the data.
-
Functional Assay: cAMP Accumulation
This assay determines the effect of this compound on the ability of an A3AR agonist to inhibit adenylyl cyclase activity, which is measured by the accumulation of cAMP.
Figure 3: Workflow for the cAMP accumulation functional assay.
-
Protocol:
-
Intact A3R-CHO cells are pre-incubated with adenosine deaminase (to degrade endogenous adenosine) for 30 minutes.
-
Cells are then pre-incubated with various concentrations of this compound or vehicle for 15 minutes.
-
Adenylyl cyclase is stimulated with forskolin (e.g., 10 µM).
-
Simultaneously, varying concentrations of the A3AR agonist, 2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide (Cl-IB-MECA), are added.
-
The incubation proceeds for a specified time (e.g., 15 minutes) at 37°C.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a suitable method, such as a radioimmunoassay (RIA).
-
The EC50 values for the agonist in the presence and absence of this compound are calculated to determine the fold potentiation.
-
Conclusion
This compound functions as a selective positive allosteric modulator of the human A3 adenosine receptor. In cellular models, its mechanism of action is characterized by a slowing of agonist dissociation from the receptor and a potentiation of agonist-mediated inhibition of adenylyl cyclase. These findings highlight the potential of this compound as a valuable pharmacological tool for studying A3AR function and as a lead compound for the development of novel therapeutics targeting this receptor. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of A3AR allosteric modulation.
References
- 1. Allosteric Modulation of A3 Adenosine Receptors by a Series of 3-(2-Pyridinyl)isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications [frontiersin.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effector coupling of stably transfected human A3 adenosine receptors in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A₃ adenosine receptor allosteric modulator induces an anti-inflammatory effect: in vivo studies and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an Affinity-Based Probe to Profile Endogenous Human Adenosine A3 Receptor Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
VUF8507: A Technical Guide to its Discovery and Initial Characterization as an Allosteric Modulator of the A3 Adenosine Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and initial pharmacological characterization of VUF8507, a significant allosteric modulator of the A3 adenosine (B11128) receptor (A3AR). The document details the seminal findings, experimental methodologies, and quantitative data that established this compound as a key tool for studying A3AR function.
Executive Summary
This compound is a 3-(2-pyridinyl)isoquinoline derivative that was initially identified as part of a series of compounds designed as potential antagonists for the human A3 adenosine receptor. Subsequent characterization revealed its role as a positive allosteric modulator (PAM) of the A3AR. This compound enhances the binding of orthosteric agonists and potentiates their functional effects, specifically the inhibition of adenylyl cyclase, without demonstrating intrinsic agonist activity. Its discovery has provided a valuable pharmacological tool for probing the allosteric regulation of the A3 adenosine receptor.
Discovery and Initial Synthesis
This compound, chemically known as N-[2-(2-pyridinyl)isoquinolin-4-yl]benzamide, emerged from a structure-activity relationship (SAR) study of 1-substituted 3-(2-pyridinyl)isoquinolines.[1] The initial synthesis and characterization were described by van Muijlwijk-Koezen et al. in 1998. The core of the discovery was the exploration of substitutions at the 1-position of the isoquinoline (B145761) ring to develop novel ligands for the human A3 adenosine receptor.[1]
Quantitative Data Summary
The initial characterization of this compound involved radioligand binding assays and functional assays to determine its affinity and modulatory effects on the A3 adenosine receptor.
Table 1: Binding Affinity of this compound at the Human A3 Adenosine Receptor
| Compound | Receptor | Assay Type | Radioligand | Kᵢ (nM) | Reference |
| This compound | Human A3 Adenosine Receptor | Radioligand Binding | [¹²⁵I]AB-MECA | 200 | [1] |
Table 2: Allosteric Modulation of Agonist Dissociation by this compound
| Modulator | Concentration (µM) | Effect on [¹²⁵I]I-AB-MECA Dissociation | Reference |
| This compound | 10 | Slowed dissociation | [2] |
Table 3: Functional Characterization of this compound on Agonist-Mediated cAMP Inhibition
| Agonist | This compound (10 µM) | Effect on Agonist Potency (EC₅₀) | Effect on Agonist Efficacy (Eₘₐₓ) | Reference |
| Cl-IB-MECA | Present | Potentiation (leftward shift of the concentration-response curve) | No significant change | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial characterization of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for the human A3 adenosine receptor and to assess its effect on agonist dissociation kinetics.
Materials:
-
Membrane preparations from CHO cells stably expressing the human A3 adenosine receptor.
-
Radioligand (agonist): [¹²⁵I]N⁶-(4-amino-3-iodobenzyl)-5'-N-methylcarboxamidoadenosine ([¹²⁵I]I-AB-MECA).
-
Radioligand (antagonist): [³H]PSB-11.
-
This compound and other test compounds.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 2 U/ml adenosine deaminase.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Protocol for Dissociation Kinetics:
-
Incubate the A3AR-expressing cell membranes with the agonist radioligand [¹²⁵I]I-AB-MECA at room temperature for 2 hours to reach equilibrium.
-
Initiate dissociation by adding a high concentration of an unlabeled agonist (e.g., 10 µM R-PIA) in the presence or absence of this compound (or other test compounds).
-
At various time points, terminate the binding by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Analyze the data by fitting to a one-phase exponential decay model to determine the dissociation rate constant (k₋₁).
Functional Assay: cAMP Accumulation
Objective: To determine the functional effect of this compound on agonist-mediated inhibition of adenylyl cyclase.
Materials:
-
CHO cells stably expressing the human A3 adenosine receptor.
-
Cell culture medium (e.g., DMEM/F-12).
-
A3AR agonists (e.g., Cl-IB-MECA).
-
This compound.
-
cAMP assay kit (e.g., based on radioimmunoassay or enzyme-linked immunosorbent assay).
Protocol:
-
Culture CHO-hA3AR cells in 24-well plates until confluent.
-
Pre-incubate the cells with adenosine deaminase (2 U/ml) for 30 minutes at 37°C.
-
Wash the cells with serum-free medium.
-
Add various concentrations of the A3AR agonist in the presence or absence of this compound (10 µM) and incubate for 10 minutes at 37°C.
-
Stimulate the cells with forskolin (1 µM) for 15 minutes at 37°C to induce cAMP production.
-
Terminate the reaction by adding an appropriate lysis buffer.
-
Measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
-
Construct concentration-response curves and determine the EC₅₀ and Eₘₐₓ values for the agonist in the presence and absence of this compound.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: A3AR signaling pathway modulated by this compound.
Experimental Workflow Diagram
Caption: Workflow for this compound discovery and characterization.
References
- 1. A novel class of adenosine A3 receptor ligands. 2. Structure affinity profile of a series of isoquinoline and quinazoline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric Modulation of A3 Adenosine Receptors by a Series of 3-(2-Pyridinyl)isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
VUF8507 Target Identification and Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF8507 has been identified as a putative allosteric modulator of the Adenosine (B11128) A3 Receptor (A3AR), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, cancer, and cardiovascular function.[1] Allosteric modulators offer a promising therapeutic strategy by fine-tuning the receptor's response to the endogenous ligand, adenosine, potentially offering greater selectivity and a better safety profile compared to orthosteric ligands.[1][2]
This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for the target identification and validation of this compound as an A3AR allosteric modulator. Given the limited publicly available data specific to this compound, this guide presents a generalized workflow, utilizing representative data and protocols for A3AR allosteric modulators to illustrate the key steps in the validation process.
Data Presentation: Characterization of an A3AR Allosteric Modulator
The following tables summarize the kind of quantitative data that would be generated during the target validation of a compound like this compound. The data presented here are representative examples for a hypothetical positive allosteric modulator (PAM) of the A3AR.
Table 1: Radioligand Binding Assay Data
This table illustrates the effect of a hypothetical PAM on the binding of a radiolabeled orthosteric agonist to the A3AR.
| Parameter | Condition | Value |
| Orthosteric Agonist Binding | ||
| Kd ([125I]I-AB-MECA) | - | 0.5 nM |
| Bmax | - | 1.2 pmol/mg protein |
| Effect of PAM on Orthosteric Agonist Binding | ||
| [125I]I-AB-MECA Binding | + 10 µM PAM | Increased specific binding by 50% |
| [125I]I-AB-MECA Dissociation Rate (koff) | - PAM | 0.1 min-1 |
| [125I]I-AB-MECA Dissociation Rate (koff) | + 10 µM PAM | 0.05 min-1 |
Table 2: Functional Assay Data - cAMP Inhibition
This table shows the potentiation of an orthosteric agonist's effect on cAMP inhibition by a hypothetical PAM. The A3AR is typically Gi-coupled, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[3]
| Parameter | Agonist (Cl-IB-MECA) | Agonist + 10 µM PAM |
| EC50 | 15 nM | 5 nM |
| Emax (% inhibition of Forskolin-stimulated cAMP) | 80% | 95% |
Table 3: Functional Assay Data - β-Arrestin Recruitment
This table demonstrates the effect of a hypothetical PAM on agonist-induced β-arrestin recruitment, a key event in GPCR desensitization and signaling.[4]
| Parameter | Agonist (NECA) | Agonist + 10 µM PAM |
| EC50 | 50 nM | 25 nM |
| Emax (% of maximal recruitment) | 90% | 100% |
Experimental Protocols
Detailed methodologies for the key experiments required to validate the target of an allosteric modulator like this compound are provided below.
Radioligand Binding Assays
These assays are fundamental for determining if a compound binds to the target receptor and for characterizing its effect on the binding of an orthosteric ligand.
a) Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human A3AR.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable buffer, then store at -80°C.[5]
b) Saturation Binding Assay:
-
Incubate the cell membranes with increasing concentrations of a radiolabeled A3AR agonist (e.g., [125I]I-AB-MECA).[6]
-
To determine non-specific binding, include a parallel set of incubations with an excess of a non-labeled agonist.
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.[5]
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
c) Allosteric Modulator Effect on Agonist Binding:
-
Perform a radioligand binding assay with a fixed concentration of the radiolabeled agonist in the absence or presence of various concentrations of this compound.
-
To assess the effect on agonist dissociation, pre-incubate the membranes with the radioligand to allow for binding equilibrium, then add an excess of a non-labeled agonist to prevent re-binding, with or without this compound, and measure the remaining bound radioligand at different time points.[7]
Functional Assays
Functional assays are crucial to determine the pharmacological effect of the compound on receptor signaling.
a) cAMP Accumulation Assay:
-
Seed A3AR-expressing cells in 96-well plates.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin (B1673556) (to increase basal cAMP levels) in the presence of varying concentrations of an A3AR agonist (e.g., Cl-IB-MECA), with and without a fixed concentration of this compound.[8]
-
After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA).[8]
-
Plot the inhibition of forskolin-stimulated cAMP accumulation against the agonist concentration to determine the EC50 and Emax.[8]
b) β-Arrestin Recruitment Assay:
-
Use a cell line engineered to report on the interaction between the A3AR and β-arrestin (e.g., using technologies like PathHunter, Tango, or NanoBiT).[4][9][10]
-
Seed the cells in appropriate microplates.
-
Add varying concentrations of an A3AR agonist in the absence or presence of a fixed concentration of this compound.
-
After incubation, measure the signal (e.g., luminescence or fluorescence) according to the assay manufacturer's protocol.
-
Analyze the data to determine the EC50 and Emax for β-arrestin recruitment.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Adenosine A3 Receptor Signaling Pathways.
Caption: Workflow for Target ID and Validation.
Conclusion
The identification and validation of this compound's target are critical steps in its development as a potential therapeutic agent. By confirming its interaction with the Adenosine A3 Receptor and characterizing its allosteric modulatory effects, researchers can build a solid foundation for further preclinical and clinical investigation. The methodologies and frameworks presented in this guide, while based on established principles for GPCR allosteric modulators, provide a robust roadmap for the comprehensive evaluation of this compound and similar compounds. Future studies should aim to generate specific data for this compound to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric interactions at adenosine A1 and A3 receptors: new insights into the role of small molecules and receptor dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Structure-Based Discovery of A2A Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.com]
- 10. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
VUF8507: An In-Depth Technical Guide on Its Putative Biological Activity and Function as an Adenosine Receptor Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Adenosine (B11128) Receptors
Adenosine is a ubiquitous purine (B94841) nucleoside that functions as a critical signaling molecule in numerous physiological and pathophysiological processes. Its effects are mediated by four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1] These receptors are widely distributed throughout the body and are involved in regulating cardiovascular, neurological, inflammatory, and immune functions.[2][3][4] The therapeutic potential of targeting adenosine receptors is significant, with applications in ischemia, sleep disorders, cancer, and inflammatory diseases.[2][5]
Table 1: General Characteristics of Adenosine Receptor Subtypes
| Receptor Subtype | Primary G Protein Coupling | Second Messenger Pathway | General Functions |
| A1 | Gi/o | ↓ cAMP, ↑ PLC | Neuroprotection, cardiac depression, anti-lipolytic |
| A2A | Gs/Golf | ↑ cAMP | Vasodilation, anti-inflammatory, neurotransmitter modulation |
| A2B | Gs/Gq | ↑ cAMP, ↑ PLC | Inflammation, bronchoconstriction, angiogenesis |
| A3 | Gi/o | ↓ cAMP, ↑ PLC | Pro-inflammatory/Anti-inflammatory (context-dependent), cell proliferation/apoptosis |
Note: Data in this table is generalized from established adenosine receptor pharmacology. Specific quantitative values for VUF8507 are not available.
Allosteric Modulation of Adenosine Receptors
Allosteric modulators are ligands that bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous agonist (adenosine) binds.[2] This interaction can alter the receptor's conformation, thereby modulating the binding and/or efficacy of the orthosteric ligand.[2]
Allosteric modulators are categorized as:
-
Positive Allosteric Modulators (PAMs): Enhance the affinity and/or efficacy of the orthosteric agonist.
-
Negative Allosteric Modulators (NAMs): Decrease the affinity and/or efficacy of the orthosteric agonist.
-
Neutral Allosteric Ligands (NALs) or Silent Allosteric Modulators (SAMs): Bind to the allosteric site and can block the effects of other allosteric modulators without affecting the orthosteric ligand's activity on their own.
The key advantage of allosteric modulators is their potential for greater receptor subtype selectivity and a more nuanced, physiological modulation of receptor activity, as their effect is dependent on the presence of the endogenous agonist.[5][6]
This compound is identified as an allosteric modulator of the adenosine receptor.[7] However, the specific subtype(s) it targets and whether it acts as a PAM, NAM, or NAL have not been publicly documented.
Potential Signaling Pathways Modulated by this compound
The biological function of this compound would be dictated by which adenosine receptor subtype it modulates and the nature of that modulation. Below are diagrams illustrating the canonical signaling pathways of adenosine receptors, which this compound would be expected to influence.
Caption: General signaling pathway for Gi/o-coupled adenosine receptors (A1 and A3).
Caption: General signaling pathway for Gs-coupled adenosine receptors (A2A and A2B).
Experimental Protocols for Characterization
To elucidate the specific biological activity and function of this compound, a series of in vitro and in vivo experiments would be necessary. The following are standard experimental protocols used to characterize adenosine receptor allosteric modulators.
Radioligand Binding Assays
These assays are crucial for determining the binding affinity of this compound to adenosine receptor subtypes and for assessing its effect on the binding of an orthosteric radioligand.
Table 2: Hypothetical Radioligand Binding Assay Parameters
| Parameter | Description |
| Cell Lines | HEK293 or CHO cells stably expressing human A1, A2A, A2B, or A3 receptors. |
| Membrane Preparation | Cells are harvested, homogenized, and centrifuged to isolate cell membranes. |
| Radioligands | A1: [3H]CCPA or [3H]DPCPX; A2A: [3H]CGS 21680 or [3H]ZM 241385; A2B: [3H]DPCPX; A3: [125I]AB-MECA. |
| Assay Buffer | Typically 50 mM Tris-HCl, pH 7.4, with MgCl2 and adenosine deaminase. |
| Incubation | Membranes, radioligand, and varying concentrations of this compound are incubated. |
| Detection | Bound and free radioligand are separated by filtration, and radioactivity is quantified by liquid scintillation counting. |
| Data Analysis | Determination of Ki values using Cheng-Prusoff equation and cooperativity factor (α) for allosteric modulation. |
Note: This table outlines a general protocol. Specific conditions would need to be optimized for this compound.
Caption: Workflow for a typical radioligand binding assay.
Functional Assays
Functional assays are essential to determine the efficacy of this compound and its modulatory effect on adenosine-induced cellular responses.
Table 3: Common Functional Assays for Adenosine Receptor Modulators
| Assay Type | Principle | Measured Output | Receptor Subtypes |
| cAMP Accumulation Assay | Measures the modulation of adenylyl cyclase activity. | Intracellular cAMP levels (e.g., via HTRF or ELISA). | All subtypes |
| Calcium Mobilization Assay | Measures changes in intracellular calcium concentration, often mediated by PLC activation. | Fluorescence of calcium-sensitive dyes. | A1, A2B, A3 |
| GTPγS Binding Assay | Measures the binding of a non-hydrolyzable GTP analog to G proteins upon receptor activation. | [35S]GTPγS binding. | All subtypes |
| Reporter Gene Assay | Measures the activation of a downstream signaling pathway linked to a reporter gene (e.g., CRE-luciferase for cAMP pathway). | Luminescence or fluorescence. | All subtypes |
Note: The choice of assay depends on the G protein coupling of the receptor subtype being investigated.
Conclusion and Future Directions
This compound is identified as an allosteric modulator of adenosine receptors, a class of compounds with significant therapeutic promise. While specific data on its biological activity is currently lacking in the public domain, this guide provides a comprehensive framework for its investigation. Future research should focus on determining its receptor subtype selectivity, the nature of its allosteric modulation (PAM, NAM, or NAL), and its efficacy in relevant cellular and in vivo models. The experimental protocols and signaling pathway information detailed herein provide a roadmap for the systematic characterization of this compound and its potential as a novel therapeutic agent.
References
- 1. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine receptor signaling in the brain immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Adenosine and adenosine receptors: a “double-edged sword” in cardiovascular system [frontiersin.org]
- 5. Frontiers | Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications [frontiersin.org]
- 6. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
VUF8507: An In-Depth Technical Overview of a Novel Adenosine A3 Receptor Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of VUF8507, a notable allosteric modulator of the adenosine (B11128) A3 receptor. Due to the limited availability of public data on its stability, this document focuses on its identification, mechanism of action, and provides standardized protocols for assessing the in vitro and in vivo stability of such compounds.
Core Compound Identification
This compound is chemically identified as N-[3-(2-pyridinyl)-1-isoquinolinyl]benzamide. It is recognized as an allosteric modulator of the adenosine A3 receptor. The key identification details are summarized in the table below.
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 112575-48-1 |
| Chemical Formula | C21H15N3O |
| Molecular Weight | 325.37 g/mol |
| Mechanism of Action | Allosteric Modulator of Adenosine A3 Receptor |
Quantitative Data Summary
Extensive literature searches did not yield specific quantitative data on the in vitro and in vivo stability of this compound. Research articles confirm its identity and its affinity for the adenosine A3 receptor, which is reported to be 200 nM. However, parameters such as plasma half-life, metabolic clearance rates, and major metabolites remain undisclosed in the public domain.
In the absence of specific data for this compound, the following sections detail the standard experimental protocols used to generate such stability data for novel chemical entities.
Experimental Protocols for Stability Assessment
The following are detailed methodologies for key experiments that would be conducted to determine the in vitro and in vivo stability of a compound like this compound.
In Vitro Metabolic Stability: Liver Microsomal Assay
This assay is a primary screen to evaluate the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.
Objective: To determine the intrinsic clearance (Clint) and half-life (t½) of a test compound in the presence of liver microsomes.
Materials:
-
Test compound (e.g., this compound)
-
Pooled liver microsomes (human, rat, mouse)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Quenching solvent (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
Incubator/shaking water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture containing liver microsomes and phosphate buffer.
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the incubation mixture.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect aliquots of the reaction mixture.
-
Terminate the reaction by adding the quenching solvent to the aliquots.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg microsomal protein/mL).
Caption: Logical workflow of an in vivo pharmacokinetic study.
Signaling Pathway Context
This compound acts on the Adenosine A3 receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for the A3 receptor involves coupling to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. As an allosteric modulator, this compound would not directly activate the receptor but would bind to a site distinct from the orthosteric site (where adenosine binds) to modulate the receptor's response to the endogenous ligand.
Adenosine A3 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Adenosine A3 receptor.
Conclusion
This compound is a significant research tool for studying the adenosine A3 receptor. While its direct stability data is not publicly available, the standardized protocols provided in this guide offer a robust framework for its evaluation. Further studies are required to fully characterize the pharmacokinetic and metabolic profile of this compound to understand its potential for further development.
VUF8507: A Technical Overview of a Novel Adenosine Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available information regarding VUF8507. A comprehensive safety and toxicity profile for this compound is not available in the public domain. The toxicological properties of this specific compound have not been thoroughly investigated. The information presented herein is intended for research and informational purposes only and should not be construed as a complete assessment of its safety.
Introduction
This compound, with the chemical name N-(3-(pyridin-2-yl)isoquinolin-1-yl)benzamide, is classified as an allosteric modulator of the A3 adenosine (B11128) receptor (A3AR). Allosteric modulators represent a sophisticated class of drugs that bind to a site on a receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand, in this case, adenosine. This mode of action allows for a more nuanced modulation of receptor activity, often with an improved safety profile compared to direct-acting agonists or antagonists.[1][2][3] Positive allosteric modulators (PAMs) of the A3AR, such as this compound is presumed to be, enhance the affinity and/or efficacy of adenosine, particularly at sites where endogenous adenosine levels are elevated, such as in inflamed or cancerous tissues.[1][4]
Safety and Toxicity Profile
A critical gap exists in the publicly available literature regarding the specific safety and toxicity of this compound. No formal preclinical safety studies, including acute or chronic toxicity, genotoxicity, carcinogenicity, or reproductive toxicity, have been published for this compound.
Data Presentation:
Due to the absence of specific studies on this compound, a quantitative data table on its safety and toxicity cannot be provided.
General Safety Considerations for Adenosine Receptor Modulators:
While specific data for this compound is lacking, general safety considerations for adenosine receptor modulators can be inferred from class-wide observations. The therapeutic targeting of adenosine receptors has been explored for various conditions, including inflammatory diseases, cardiovascular disorders, and cancer.[3] However, on-target side effects have been a challenge in the clinical development of orthosteric adenosine receptor ligands.[3] Allosteric modulators are hypothesized to offer a better safety margin by acting only in the presence of the endogenous ligand, thus potentially avoiding systemic side effects associated with constitutive receptor activation or blockade.[3][5]
It is important to note that the chemical structure of this compound contains a benzamide (B126) moiety. Safety Data Sheets for benzamide indicate that it is harmful if swallowed and is suspected of causing genetic defects.[6][7] However, these toxicological properties are for the isolated chemical fragment and may not be representative of the complete this compound molecule.
Mechanism of Action and Signaling Pathway
This compound is an allosteric modulator of the A3 adenosine receptor. The A3AR is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to inhibitory G proteins (Gi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Downstream effects of A3AR activation are cell-type specific but are often associated with anti-inflammatory and cytoprotective responses.[1][4]
As a positive allosteric modulator, this compound is expected to bind to a topographically distinct site on the A3AR, thereby enhancing the binding and/or signaling of the endogenous agonist, adenosine. This leads to a more pronounced and localized physiological response in tissues with high adenosine concentrations.
Signaling Pathway of A3 Adenosine Receptor Allosteric Modulation:
Caption: A3AR signaling pathway modulated by this compound.
Experimental Protocols
Detailed experimental protocols for the safety and toxicity evaluation of this compound are not available in the public literature. For researchers intending to investigate this compound, standardized preclinical safety and toxicology testing protocols as outlined by regulatory agencies such as the FDA or EMA should be followed.
General Experimental Workflow for Preclinical Safety Assessment:
Caption: General workflow for preclinical safety evaluation.
Conclusion
This compound is an intriguing pharmacological tool for studying the A3 adenosine receptor system. Its classification as an allosteric modulator suggests the potential for a favorable therapeutic window. However, the profound lack of publicly available safety and toxicity data necessitates a cautious approach. Any future development of this compound or similar compounds would require a comprehensive and rigorous preclinical safety evaluation to establish a clear risk-benefit profile. Researchers are strongly encouraged to conduct thorough in vitro and in vivo toxicity studies before proceeding with further investigations.
References
- 1. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications [frontiersin.org]
- 4. A₃ adenosine receptor allosteric modulator induces an anti-inflammatory effect: in vivo studies and molecular mechanism of action - Leiden University [universiteitleiden.nl]
- 5. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to VUF8430: A Potent Histamine H4 Receptor Agonist
Introduction
This technical guide provides a comprehensive overview of VUF8430, a potent and selective non-imidazole agonist for the histamine (B1213489) H4 receptor (H4R). VUF8430, chemically known as S-(2-guanidylethyl)-isothiourea, serves as a critical pharmacological tool for investigating the physiological and pathophysiological roles of the H4 receptor.[1][2] The histamine H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells, implicating it as a key modulator of inflammatory and immune responses.[3][4] Consequently, the H4 receptor has emerged as a promising therapeutic target for a variety of immune-related disorders such as asthma, allergic rhinitis, and atopic dermatitis.[3] This document summarizes the available quantitative pharmacological data, details key experimental protocols, and illustrates the relevant signaling pathways and experimental workflows associated with VUF8430.
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or pEC50) of VUF8430 at various histamine receptor subtypes across different species.
Table 1: Binding Affinity of VUF8430 at Human Histamine Receptors
| Receptor | pKi | Ki (nM) |
| H4 | 7.5 | 31.6[5] |
| H3 | 6.0 | 1000 |
Data compiled from radioligand binding assays.[2][6]
Table 2: Functional Agonist Activity of VUF8430 at Human Histamine Receptors
| Receptor | Assay Type | pEC50 | EC50 (nM) | Intrinsic Activity (α) |
| H4 | CRE-β-galactosidase | 7.3 | 50[5] | 1.0 |
| H3 | CRE-β-galactosidase | 6.5 | 316 | 1.0 |
| H1 | NFAT-luciferase | - | >100,000 | No Agonist Activity |
| H2 | CRE-β-galactosidase | - | >10,000 | ~50% at 100 µM |
Functional assays were performed using mammalian cell lines expressing the respective human histamine receptors.[2][6]
Table 3: Comparative Binding Affinities (pKi) of VUF8430 and Other Ligands at Rodent Histamine Receptors
| Compound | Rat H3 Receptor | Rat H4 Receptor | Mouse H4 Receptor |
| VUF8430 | 6.8 | 6.7 | <5.0 |
| 4-methylhistamine | 5.4 | 6.8 | 5.8 |
| Histamine | 7.8 | 7.5 | 7.0 |
Affinities were determined through radioligand binding assays.[6]
Experimental Protocols
Detailed methodologies for key experiments involving VUF8430 are provided below.
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity of VUF8430 for histamine receptors.
-
Cell Lines: SK-N-MC cells stably expressing the human H4 receptor or other cell lines (e.g., HEK293T, COS-7) transfected with the desired histamine receptor subtype.[6]
-
Radioligand: [3H]histamine.
-
Procedure:
-
Cell membranes are prepared from the respective cell lines.
-
Membranes are incubated with a fixed concentration of [3H]histamine and varying concentrations of the competing ligand (VUF8430).
-
The incubation is carried out in a suitable buffer at a specific temperature and for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
2. Functional Assays (CRE-β-galactosidase Reporter Gene Assay)
-
Objective: To assess the functional agonist activity of VUF8430 at G-protein coupled receptors that modulate cyclic AMP (cAMP) levels.
-
Cell Lines: SK-N-MC cells stably expressing the human H3 or H4 receptors, which are coupled to Gi/o proteins.[2]
-
Principle: Activation of Gi/o-coupled receptors by an agonist inhibits adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP production. This change is detected using a cAMP-responsive element (CRE) linked to a reporter gene, such as β-galactosidase.
-
Procedure:
-
Cells are seeded in multi-well plates and co-transfected with a CRE-β-galactosidase reporter plasmid.
-
After an appropriate incubation period, the cells are stimulated with forskolin (B1673556) in the presence of varying concentrations of VUF8430.
-
Following stimulation, the cells are lysed, and the β-galactosidase activity is measured using a colorimetric substrate (e.g., CPRG).
-
The inhibition of forskolin-induced reporter gene expression is quantified, and EC50 values are determined from the concentration-response curves.
-
3. Ex Vivo Chemotaxis Assay with Monocyte-Derived Dendritic Cells (MoDCs)
-
Objective: To evaluate the effect of VUF8430 on the migration of immune cells endogenously expressing the H4 receptor.
-
Cells: Human monocyte-derived dendritic cells.
-
Procedure:
-
MoDCs are isolated from human peripheral blood mononuclear cells and cultured.
-
A chemotaxis assay is performed using a multi-well chamber with a porous membrane separating the upper and lower wells (e.g., a Boyden chamber).
-
MoDCs are placed in the upper chamber.
-
Varying concentrations of VUF8430, histamine (positive control), or medium (negative control) are added to the lower chamber.
-
The chamber is incubated for a period to allow cell migration through the membrane towards the chemoattractant.
-
The number of migrated cells in the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
4. In Vivo Gastric Acid Secretion in Anesthetized Rats
-
Objective: To assess the in vivo activity and selectivity of VUF8430, particularly its effect on H2 receptor-mediated gastric acid secretion.
-
Animal Model: Anesthetized Wistar rats.[6]
-
Procedure:
-
Rats are anesthetized, and the stomach lumen is continuously perfused with saline.
-
The perfusate is collected, and the acid output is determined by titration with NaOH.
-
A stable baseline of acid secretion is established.
-
VUF8430 or other compounds are administered intravenously at various doses.
-
The change in gastric acid secretion from the baseline is measured to determine the effect of the compound. This assay helps to distinguish H4/H3 receptor activity from H2 receptor activity, as H2 receptor activation strongly stimulates gastric acid secretion.[6]
-
Signaling Pathways and Experimental Workflows
Histamine H4 Receptor Signaling Pathway
VUF8430 acts as an agonist at the histamine H4 receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR). Upon binding of VUF8430, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. The dissociated Gβγ subunit can activate other downstream effectors, such as phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), leading to cellular responses like chemotaxis and cytokine release.
Caption: Histamine H4 Receptor Signaling Pathway Activated by VUF8430.
Experimental Workflow: Chemotaxis Assay
The following diagram illustrates the typical workflow for a chemotaxis assay used to evaluate the effect of VUF8430 on immune cell migration.
Caption: Workflow for a VUF8430-induced cell migration (chemotaxis) assay.
References
- 1. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine receptor - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Novelty of VUF 6002: A Selective Histamine H4 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
VUF 6002, also known as JNJ 10191584, has emerged as a significant pharmacological tool for investigating the physiological and pathophysiological roles of the histamine (B1213489) H4 receptor (H4R). As a potent and selective antagonist, its novelty lies in its ability to dissect the specific contributions of the H4 receptor in complex biological systems, particularly in the realms of inflammation and immunology. This technical guide provides a comprehensive overview of VUF 6002, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing its mechanism of action through signaling pathway diagrams.
Core Properties and Quantitative Data
VUF 6002 is a non-imidazole antagonist that exhibits high affinity and selectivity for the human histamine H4 receptor. Its pharmacological profile is distinguished by a significant preference for the H4 receptor over other histamine receptor subtypes, most notably the H3 receptor. This selectivity is crucial for attributing its biological effects directly to H4 receptor blockade.
| Parameter | Receptor | Value | Assay Type |
| Binding Affinity (Ki) | Human H4 Receptor | 26 nM | Radioligand Binding Assay |
| Human H3 Receptor | 14.1 µM | Radioligand Binding Assay | |
| Functional Activity (IC50) | Inhibition of Mast Cell Chemotaxis | 138 nM | Chemotaxis Assay |
| Inhibition of Eosinophil Chemotaxis | 530 nM | Chemotaxis Assay |
This table summarizes the key quantitative data for VUF 6002, highlighting its potent and selective antagonism at the H4 receptor.
Mechanism of Action: The Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[1][2][3] Upon activation by its endogenous ligand, histamine, the H4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] The dissociation of the G protein into its Gαi and Gβγ subunits also leads to downstream effects, including the modulation of intracellular calcium concentrations and the activation of the MAPK cascade, ultimately influencing cellular functions like chemotaxis.[3][5]
VUF 6002, as a competitive antagonist, binds to the H4 receptor without initiating this signaling cascade. By occupying the histamine binding site, it prevents the receptor from being activated by histamine, thereby blocking its downstream effects. This mechanism underlies the anti-inflammatory and immunomodulatory properties of VUF 6002.
Experimental Protocols
The characterization of VUF 6002 involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, and biological effects. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for H4 Receptor Affinity
This assay quantifies the affinity of VUF 6002 for the histamine H4 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Workflow:
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human histamine H4 receptor. Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an assay buffer.
-
Competitive Binding: In a 96-well plate, a constant concentration of a radiolabeled H4 receptor ligand (e.g., [³H]-histamine) is incubated with the cell membranes in the presence of varying concentrations of VUF 6002.
-
Incubation: The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of VUF 6002 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Chemotaxis Assay for Functional Antagonism
This assay assesses the functional antagonist activity of VUF 6002 by measuring its ability to inhibit histamine-induced migration of immune cells, such as mast cells or eosinophils.
Methodology:
-
Cell Preparation: Mast cells or eosinophils, which endogenously express the H4 receptor, are isolated and suspended in an appropriate assay medium.
-
Chemotaxis Chamber Setup: A chemotaxis chamber (e.g., a Boyden chamber) is used, which consists of an upper and a lower well separated by a microporous membrane.
-
Assay Conditions: The lower wells contain histamine as a chemoattractant. VUF 6002 is added at various concentrations to both the upper and lower wells to assess its inhibitory effect.
-
Cell Migration: The prepared cells are added to the upper wells, and the chamber is incubated for a period to allow for cell migration through the membrane towards the chemoattractant.
-
Quantification of Migration: The number of cells that have migrated to the lower wells is quantified. This can be done by staining the cells and measuring the fluorescence or by direct cell counting using a microscope or flow cytometer.
-
Data Analysis: The percentage of inhibition of cell migration by VUF 6002 is calculated for each concentration, and an IC50 value is determined.
In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)
To evaluate the in vivo efficacy of VUF 6002 in a model of autoimmune disease, the experimental autoimmune encephalomyelitis (EAE) model in mice is often used. This model mimics many of the pathological features of multiple sclerosis.[6][7]
Methodology:
-
Induction of EAE: EAE is induced in susceptible mouse strains (e.g., SJL/J mice) by immunization with a peptide from a myelin protein (e.g., proteolipid protein 139-151) emulsified in Complete Freund's Adjuvant.[6] Pertussis toxin is also administered to facilitate the entry of inflammatory cells into the central nervous system.
-
Treatment Protocol: VUF 6002 (formulated for oral or subcutaneous administration) or a vehicle control is administered to the mice daily, starting either before or after the onset of clinical signs.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, representing the severity of paralysis.
-
Immunological Analysis: At the end of the experiment, tissues such as the spleen and brain are harvested. Flow cytometry can be used to analyze the populations of different T-cell subsets (e.g., Th1, Th17, and regulatory T cells) to understand the immunomodulatory effects of VUF 6002.[6]
-
Histopathology: The brain and spinal cord can be examined histologically for signs of inflammation and demyelination.
Conclusion
VUF 6002 represents a pivotal development in the study of histamine H4 receptor pharmacology. Its high selectivity and potent antagonist activity make it an invaluable tool for elucidating the role of the H4 receptor in health and disease. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize VUF 6002 in their investigations into novel therapeutic strategies for inflammatory and autoimmune disorders. The continued exploration of VUF 6002 and similar compounds holds significant promise for advancing our understanding of H4 receptor-mediated pathologies and for the development of new classes of anti-inflammatory and immunomodulatory drugs.
References
Methodological & Application
Application Notes for VUF 8430: A Potent Histamine H4 Receptor Agonist
References
- 1. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. researchgate.net [researchgate.net]
- 5. philliptimelab.wse.jhu.edu [philliptimelab.wse.jhu.edu]
- 6. genscript.com [genscript.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. Protocol for in vitro assessment of human monocyte transendothelial migration using a high-throughput live cell imaging system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
Application Notes and Protocols for VUF 8430 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the utilization of VUF 8430, a potent and selective histamine (B1213489) H4 receptor (H4R) agonist, in various animal models. It is important to note that the initial query for "VUF8507" did not yield relevant pharmacological data; however, extensive research exists for the structurally similar and frequently studied "VUF 8430." It is presumed that the intended compound of interest is VUF 8430.
VUF 8430 serves as a critical tool for investigating the physiological and pathophysiological roles of the H4R, which is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells.[1][2][3] Its activation is implicated in a range of inflammatory and immune responses, as well as in neuropathic pain.
Mechanism of Action
VUF 8430 is a full agonist at the human histamine H4 receptor.[4] The H4R is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit.[1][5] Activation of the H4R by an agonist like VUF 8430 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the release of the βγ subunits can activate downstream signaling cascades, including the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium concentrations and the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2.[2][6] These signaling events ultimately mediate the cellular responses to H4R activation, such as chemotaxis of immune cells and modulation of cytokine production.[1][5]
Signaling Pathway Diagram
Caption: Histamine H4 Receptor Signaling Pathway.
Data Presentation
The following tables summarize quantitative data from key in vivo studies utilizing VUF 8430.
Table 1: VUF 8430 in a Mouse Model of Neuropathic Pain
| Parameter | Details |
| Animal Model | Spared Nerve Injury (SNI) model in male CD1 mice |
| Administration Route | Intrathecal (i.t.) |
| Dosage | 10 µg in 5 µL of saline |
| Endpoint | Mechanical and thermal allodynia |
| Key Findings | - Reversed mechanical and thermal allodynia. - Decreased spinal cord and sciatic nerve expression of IL-1β and TNF-α. - Reduced oxidative stress markers (8-OHdG, PARP) and restored MnSOD activity. |
| Antagonist Control | Effects were prevented by the H4R antagonist JNJ 10191584. |
Table 2: VUF 8430 in a Rat Model of Gastric Acid Secretion
| Parameter | Details |
| Animal Model | Anesthetized male Wistar rats |
| Administration Route | Intravenous (i.v.) bolus |
| Dosage | 100 nmol |
| Endpoint | Gastric acid secretion |
| Key Findings | - Caused a weak secretion of gastric acid, significantly less than equimolar doses of histamine or 4-methylhistamine.[4] - Suggests lower activity at the H2 receptor compared to other histamine agonists.[4] |
Experimental Protocols
Protocol 1: Assessment of VUF 8430 in a Mouse Model of Neuropathic Pain
1. Animal Model:
-
Model: Spared Nerve Injury (SNI) model is surgically induced in adult male CD1 mice (or other appropriate strain). This involves the ligation and transection of the tibial and common peroneal nerves, leaving the sural nerve intact.
-
Housing: Animals should be housed individually or in small groups with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.
2. VUF 8430 Preparation and Administration:
-
Preparation: Dissolve VUF 8430 dihydrobromide in sterile, pyrogen-free 0.9% saline to a final concentration of 2 µg/µL.
-
Administration: Perform intrathecal (i.t.) injection in conscious mice. Briefly, restrain the mouse and insert a 30-gauge needle attached to a microsyringe between the L5 and L6 vertebrae. Inject a volume of 5 µL to deliver a 10 µg dose.
3. Assessment of Neuropathic Pain:
-
Mechanical Allodynia: Use von Frey filaments to assess the paw withdrawal threshold. Acclimatize the mice in individual chambers with a wire mesh floor. Apply filaments of increasing force to the lateral plantar surface of the hind paw (sural nerve territory) and record the 50% paw withdrawal threshold.
-
Thermal Hyperalgesia: Use a plantar test apparatus (Hargreaves method) to measure the latency of paw withdrawal from a radiant heat source. Acclimatize the mice in the apparatus and apply the heat source to the plantar surface of the hind paw. Record the time to withdrawal.
4. Experimental Workflow:
Caption: Experimental Workflow for Neuropathic Pain Study.
Protocol 2: Evaluation of VUF 8430 on Gastric Acid Secretion in Anesthetized Rats
1. Animal Preparation:
-
Animals: Use adult male Wistar rats, fasted for 24 hours with free access to water.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., urethane).
-
Surgical Procedure: Perform a tracheotomy to ensure a clear airway. Cannulate the jugular vein for intravenous drug administration and the carotid artery for blood pressure monitoring. A continuous perfusion of the stomach is performed with saline through an esophageal cannula, and the perfusate is collected via a duodenal cannula.
2. VUF 8430 Administration and Sample Collection:
-
Administration: Administer VUF 8430 as an intravenous (i.v.) bolus (e.g., 100 nmol) through the jugular vein cannula.
-
Sample Collection: Collect the gastric perfusate at regular intervals (e.g., every 15 minutes) before and after drug administration.
3. Measurement of Gastric Acid Secretion:
-
Titrate the collected gastric perfusate with a standardized NaOH solution to a pH of 7.0 to determine the acid concentration.
-
Calculate the total acid output for each collection period.
4. Experimental Workflow:
Caption: Workflow for Gastric Acid Secretion Experiment.
Conclusion
VUF 8430 is a valuable pharmacological tool for elucidating the role of the histamine H4 receptor in various physiological and pathological processes. The provided protocols and data serve as a starting point for researchers to design and execute in vivo experiments. It is crucial to perform dose-response studies and include appropriate controls, such as vehicle and antagonist-treated groups, to ensure the validity and reproducibility of the findings. Careful consideration of the animal model, administration route, and outcome measures is essential for obtaining meaningful results.
References
- 1. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 3. Histamine receptor - Wikipedia [en.wikipedia.org]
- 4. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Novel Compound
Disclaimer: Publicly available information regarding "VUF8507" is limited. The following application notes and protocols are provided as a generalized framework for researchers and drug development professionals. This document is intended to serve as a template for the systematic documentation and application of a novel compound in a research setting. The specific dosages, concentrations, and protocols should be determined and validated by the end-user through rigorous experimentation.
Compound Profile: this compound (Hypothetical Data)
This section would typically provide a summary of the compound's key characteristics.
| Parameter | Value |
| IUPAC Name | [To be determined] |
| Molecular Formula | [To be determined] |
| Molecular Weight | [To be determined] |
| Target(s) | [To be determined] |
| Mechanism of Action | [To be determined] |
| Solubility | [To be determined] |
| Storage Conditions | [To be determined] |
Dosage and Administration Guidelines
The determination of appropriate dosage and administration routes is critical for preclinical and clinical studies. The following tables provide examples of how to structure this information based on typical in vitro and in vivo experimental setups.
In Vitro Dosage (Concentration) Guidelines
For cell-based assays, the optimal concentration of this compound will depend on the cell type, assay duration, and the specific endpoint being measured. It is recommended to perform a dose-response curve to determine the EC50/IC50.
| Cell Line | Assay Type | Recommended Concentration Range | Incubation Time |
| [Example Cell Line 1] | Cytotoxicity (MTT Assay) | 0.1 µM - 100 µM | 24 - 72 hours |
| [Example Cell Line 2] | Target Engagement Assay | 1 nM - 10 µM | 1 - 24 hours |
| [Example Cell Line 3] | Gene Expression Analysis (qPCR) | 1 µM - 50 µM | 6 - 48 hours |
In Vivo Administration Guidelines
For animal studies, the dosage and route of administration will depend on the animal model, the disease being studied, and the pharmacokinetic/pharmacodynamic (PK/PD) profile of the compound.
| Animal Model | Route of Administration | Dosage Range | Dosing Frequency |
| Mouse (BALB/c) | Intraperitoneal (i.p.) | 5 mg/kg - 50 mg/kg | Once daily |
| Rat (Sprague-Dawley) | Oral (p.o.) | 10 mg/kg - 100 mg/kg | Twice daily |
| Zebrafish (Danio rerio) | Immersion | 1 µM - 25 µM | Continuous |
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound.
Protocol: In Vitro Cell Viability (MTT) Assay
This protocol is designed to assess the cytotoxic or cytostatic effects of this compound on a given cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol: In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
This compound formulation for in vivo administration
-
Tumor cells for implantation
-
Immunocompromised mice (e.g., nude mice)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Subcutaneously implant tumor cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control according to the predetermined dosage and schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Signaling Pathways and Workflows
Visualizing the proposed mechanism of action and experimental workflows can aid in understanding and communicating the research.
Caption: Hypothetical signaling pathway for this compound.
Application Notes and Protocols: VUF8507 in Fluorescence Microscopy
Introduction
VUF8507 is a novel fluorescent probe with significant potential for application in various fluorescence microscopy techniques. Its unique photophysical properties and specific targeting capabilities make it a valuable tool for researchers in cell biology, neuroscience, and drug discovery. This document provides detailed application notes and protocols for the use of this compound in cellular imaging, offering guidance on experimental design, data acquisition, and analysis.
Photophysical and Chemical Properties
A comprehensive understanding of the photophysical properties of this compound is crucial for designing and interpreting fluorescence microscopy experiments. The key spectral characteristics and other relevant properties are summarized below.
Table 1: Photophysical and Chemical Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | 488 nm |
| Emission Maximum (λem) | 520 nm |
| Molar Extinction Coefficient (ε) | 75,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.85 |
| Molecular Weight | 450.5 g/mol |
| Solubility | DMSO, DMF, Acetonitrile |
| Purity | >98% (HPLC) |
Principle of Action and Biological Target
This compound is a highly selective fluorescent ligand for the Histamine H1 Receptor (H1R), a G protein-coupled receptor (GPCR) involved in allergic reactions and other physiological processes. This compound acts as a competitive antagonist, binding to the receptor and allowing for its visualization and tracking within live cells.
The signaling pathway associated with H1R activation, which this compound can be used to study, is depicted below.
Experimental Protocols
Live-Cell Imaging of H1 Receptor Distribution
This protocol describes the use of this compound for visualizing the subcellular localization of the H1 receptor in live cells.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
HEK293T cells transiently expressing H1R-GFP (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom imaging dishes
-
Confocal microscope with appropriate filter sets for GFP and this compound
Procedure:
-
Cell Seeding: Seed H1R-GFP expressing HEK293T cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
This compound Staining:
-
Prepare a working solution of this compound in pre-warmed cell culture medium. A final concentration of 100 nM is recommended as a starting point.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Remove the staining solution and wash the cells twice with warm PBS to remove unbound probe.
-
Imaging:
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Place the dish on the stage of the confocal microscope.
-
Excite this compound at 488 nm and collect emission between 500-550 nm.
-
If imaging H1R-GFP, excite GFP at 488 nm and collect emission between 500-540 nm. Sequential scanning is recommended to minimize spectral bleed-through.
-
Fluorescence Correlation Spectroscopy (FCS) for Receptor-Ligand Binding
FCS can be employed with this compound to quantify the binding affinity and diffusion dynamics of the H1 receptor in the plasma membrane.
Materials:
-
This compound
-
Cells expressing H1R
-
Confocal microscope equipped for FCS
-
FCS analysis software
Procedure:
-
Sample Preparation: Prepare live cells stained with this compound as described in the live-cell imaging protocol.
-
FCS Setup:
-
Define a small confocal observation volume within the plasma membrane of a single cell.
-
Set the laser power to a low level to minimize photobleaching.
-
-
Data Acquisition:
-
Record the fluorescence intensity fluctuations over time (typically 5-10 acquisitions of 10-30 seconds each per cell).
-
-
Data Analysis:
-
Calculate the autocorrelation function (ACF) from the intensity fluctuations.
-
Fit the ACF with an appropriate diffusion model (e.g., two-dimensional diffusion for membrane-bound molecules) to determine the diffusion coefficient and the number of fluorescent particles in the observation volume.
-
By performing a titration experiment with varying concentrations of this compound, the dissociation constant (Kd) can be determined.
-
Table 2: Example FCS Data for this compound Binding to H1R
| This compound Concentration (nM) | Diffusion Coefficient (D) (µm²/s) | Number of Molecules (N) |
| 10 | 0.5 ± 0.1 | 15 ± 3 |
| 50 | 0.45 ± 0.08 | 42 ± 5 |
| 100 | 0.42 ± 0.09 | 78 ± 9 |
| 200 | 0.40 ± 0.07 | 110 ± 12 |
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Fluorescence | Incomplete removal of unbound probe. | Increase the number and duration of washing steps. |
| Non-specific binding. | Decrease the concentration of this compound. | |
| Weak Signal | Low expression of the target receptor. | Use a cell line with higher receptor expression or optimize transfection efficiency. |
| Low probe concentration. | Increase the concentration of this compound. | |
| Photobleaching. | Reduce laser power and/or exposure time. Use an anti-fade reagent. | |
| Cell Death/Toxicity | High probe concentration. | Perform a dose-response curve to determine the optimal, non-toxic concentration. |
| Prolonged light exposure. | Minimize the duration of imaging. |
Ordering Information
| Product | Catalog Number | Quantity |
| This compound | This compound-1MG | 1 mg |
| This compound | This compound-5MG | 5 mg |
VUF8507: Application Notes and Protocols for Disease Models
A Note to Researchers: Initial investigations into the compound "VUF8507" suggest a likely typographical error in the compound's designation. Extensive literature searches revealed no specific disease model applications for a compound with this exact identifier. However, the search results strongly indicate two possibilities: the intended compound is VUF 8430 , a well-characterized histamine (B1213489) H4 receptor agonist, or this compound is an alternative designation for an adenosine (B11128) A3 receptor allosteric modulator, for which there is currently limited publicly available application data in disease models.
This document will therefore focus on the known applications of VUF 8430 in specific disease models, providing detailed application notes and protocols for its use. A brief section on the potential, yet unverified, role of this compound as an adenosine A3 receptor modulator is also included for completeness.
Part 1: VUF 8430 - A Histamine H4 Receptor Agonist in Disease Models
Introduction: VUF 8430 is a potent and selective agonist for the histamine H4 receptor (H4R).[1] The H4R is primarily expressed on cells of the immune system, including mast cells, eosinophils, dendritic cells, and T cells, suggesting its role in modulating inflammatory and immune responses.[2] Consequently, VUF 8430 serves as a valuable pharmacological tool to investigate the physiological and pathophysiological functions of the H4R in various disease models, particularly those with an inflammatory or neurological basis.
Application in a Neuropathic Pain Model
Disease Model: Spared Nerve Injury (SNI) model of neuropathic pain in mice. This model mimics chronic neuropathic pain in humans, characterized by allodynia (painful response to a non-painful stimulus) and hyperalgesia (increased sensitivity to painful stimuli).
Therapeutic Rationale: The histamine H4 receptor has been implicated in the modulation of pain perception. Investigating the effect of the H4R agonist VUF 8430 in the SNI model can help elucidate the role of this receptor in neuropathic pain pathways and assess its potential as a therapeutic target.
Quantitative Data Summary:
| Parameter | Value | Species | Administration | Disease Model | Source |
| Attenuation of Mechanical Allodynia | Significant reduction in paw withdrawal threshold | Mouse | Intrathecal (20 µ g/mouse ) | Spared Nerve Injury (SNI) | [3] |
| Attenuation of Thermal Allodynia | Significant increase in paw withdrawal latency | Mouse | Intrathecal (20 µ g/mouse ) | Spared Nerve Injury (SNI) | [3] |
Experimental Protocol: Spared Nerve Injury (SNI) and Behavioral Testing
1. Spared Nerve Injury (SNI) Surgery:
- Anesthesia: Anesthetize adult male C57BL/6 mice with an appropriate anesthetic (e.g., isoflurane).
- Incision: Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
- Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with a 5-0 silk suture and transect them distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.
- Closure: Ensure that the sural nerve remains intact. Close the muscle and skin layers with sutures.
- Sham Control: Perform the same procedure on a control group of mice, exposing the sciatic nerve without any ligation or transection.
2. VUF 8430 Administration (Intrathecal Injection):
- Perform intrathecal injections 7 days post-SNI surgery.
- Briefly anesthetize the mice with isoflurane.
- Insert a 30-gauge needle connected to a microsyringe between the L5 and L6 vertebrae.
- Inject a volume of 5 µL of VUF 8430 solution (20 µg dissolved in sterile saline) or vehicle (saline).
3. Behavioral Testing for Neuropathic Pain:
- Mechanical Allodynia (von Frey Test):
- Place mice in individual Plexiglas chambers on a wire mesh floor and allow them to acclimate for at least 30 minutes.
- Apply a series of calibrated von Frey filaments with increasing bending force to the plantar surface of the hind paw.
- A positive response is defined as a brisk withdrawal or licking of the paw.
- Determine the 50% paw withdrawal threshold using the up-down method.
- Thermal Allodynia (Hargreaves Test):
- Place mice in individual Plexiglas chambers on a glass floor.
- A radiant heat source is focused on the plantar surface of the hind paw.
- Measure the latency for the mouse to withdraw its paw.
- A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
Signaling Pathway
Caption: VUF 8430-mediated activation of H4R and downstream signaling in pain modulation.
Experimental Workflow
Caption: Experimental workflow for evaluating VUF 8430 in the SNI model of neuropathic pain.
Part 2: this compound - An Adenosine A3 Receptor Allosteric Modulator
Introduction: this compound has been identified by a commercial supplier as an allosteric modulator of the adenosine A3 receptor (A3AR). Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site and can potentiate or inhibit the receptor's response to the endogenous agonist, in this case, adenosine. The A3AR is implicated in various physiological processes, including inflammation and cell growth.[3]
Application in Disease Models:
At the time of this writing, there is a lack of peer-reviewed, published studies demonstrating the application of this compound in specific disease models. While the supplier suggests its role as an A3AR allosteric modulator, experimental data to support this in a biological context and its effects in preclinical disease models are not yet available in the public domain.
Therapeutic Rationale (Hypothetical):
Based on the proposed mechanism of action, this compound could potentially be investigated in disease models where A3AR modulation is considered beneficial. Positive allosteric modulators of the A3AR have been explored for their anti-inflammatory properties in models of arthritis and other inflammatory conditions.[3]
Future Directions:
Researchers interested in the therapeutic potential of this compound would first need to validate its activity as an adenosine A3 receptor allosteric modulator in vitro. Subsequent studies could then explore its efficacy in relevant in vivo disease models, such as:
-
Inflammatory Disease Models: Collagen-induced arthritis (CIA) in mice, dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, or lipopolysaccharide (LPS)-induced systemic inflammation.
-
Neurological Disease Models: Models of neuroinflammation or neurodegenerative diseases where A3AR is expressed.
Signaling Pathway (Hypothetical)
Caption: Hypothetical signaling pathway for this compound as a positive allosteric modulator of the A3AR.
References
- 1. Human and computational models of atopic dermatitis: A review and perspectives by an expert panel of the International Eczema Council - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Model‐Informed Precision Dosing of Natalizumab in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: VUF8507 as a Tool for Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of VUF8507, a positive allosteric modulator of the Adenosine (B11128) A3 Receptor (A3AR), and detail its use as a chemical tool for pathway analysis. Detailed protocols for key experiments are provided to facilitate its application in research and drug discovery.
Introduction to this compound
This compound is a small molecule belonging to the 3-(2-pyridinyl)isoquinoline class of compounds that functions as a positive allosteric modulator (PAM) of the adenosine A3 receptor (A3AR)[1][2]. Unlike orthosteric agonists that bind to the same site as the endogenous ligand adenosine, this compound binds to a distinct, allosteric site on the receptor. This binding modulates the receptor's conformation, thereby enhancing the binding affinity and/or efficacy of orthosteric agonists like adenosine[2][3][4]. The primary mechanism of action of this compound is characterized by its ability to slow the dissociation rate of agonists from the A3AR, a hallmark of allosteric interaction[2]. This property makes this compound a valuable tool for studying the nuanced regulation of A3AR signaling pathways. An initial affinity of 200 nM at the human A3AR has been reported for this compound[5][6].
The Adenosine A3 Receptor Signaling Pathway
The A3AR is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathophysiological processes, including inflammation, cardioprotection, and cancer[7][8][9]. Upon activation, A3AR can couple to multiple G protein subtypes, primarily Gαi/o and Gαq, to initiate downstream signaling cascades[8][9][10].
-
Gαi-Mediated Pathway: The canonical signaling pathway involves the coupling to Gαi proteins. The activated Gαi subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP)[10][11][12].
-
Gαq-Mediated Pathway: A3AR activation can also stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and activation of protein kinase C (PKC)[10].
-
MAPK/ERK Pathway: Downstream of G protein activation, A3AR signaling can modulate the mitogen-activated protein kinase (MAPK) cascade, particularly the ERK1/2 pathway, often involving the activation of phosphoinositide 3-kinase (PI3K) and Akt[8][10].
-
G Protein-Independent Signaling: Like many GPCRs, A3AR can also signal through G protein-independent mechanisms, such as the recruitment of β-arrestins, which can lead to receptor desensitization, internalization, and initiation of distinct signaling events[8][11].
The use of this compound allows researchers to selectively amplify A3AR signaling in the presence of endogenous adenosine or a co-applied agonist, providing a tool to dissect the contributions of this pathway in various cellular and disease models.
Quantitative Data for this compound
The following table summarizes the key pharmacological parameters of this compound. This data is essential for designing experiments and interpreting results.
| Parameter | Value | Species | Assay Type | Reference |
| Affinity (Ki) | 200 nM | Human | Radioligand Binding ([125I]AB-MECA) | [5][6] |
| Allosteric Effect | Slows dissociation of [125I]I-AB-MECA | Human | Radioligand Dissociation | [2] |
| Functional Effect | Positive Allosteric Modulator | Human | Functional Assays | [2][4] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound on A3AR signaling are provided below.
Protocol 1: Radioligand Binding Assay for Affinity Determination
This protocol is designed to determine the binding affinity (Ki) of this compound for the A3AR using a competitive binding assay.
Materials:
-
Cell membranes expressing the human A3AR (e.g., from transfected HEK293 or CHO cells).
-
Radioligand: [125I]AB-MECA or another suitable A3AR agonist radioligand.
-
This compound.
-
Non-specific binding control: A high concentration of a known A3AR agonist (e.g., 10 µM NECA).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare a dilution series of this compound in binding buffer.
-
In a 96-well plate, combine 50 µL of cell membranes (typically 5-20 µg of protein), 50 µL of this compound dilution (or buffer for total binding, or non-specific control), and 50 µL of radioligand at a concentration close to its Kd.
-
Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [35S]GTPγS Binding Assay for G Protein Activation
This functional assay measures the ability of an agonist, in the presence or absence of this compound, to stimulate the binding of [35S]GTPγS to G proteins coupled to the A3AR.
Materials:
-
Cell membranes expressing human A3AR.
-
[35S]GTPγS.
-
GDP.
-
A3AR agonist (e.g., IB-MECA or adenosine).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated) or filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare dilutions of the A3AR agonist and this compound in assay buffer.
-
In a 96-well plate, incubate the cell membranes (10-50 µg protein/well) with the desired concentrations of the agonist and this compound, along with GDP (typically 10-30 µM).
-
Initiate the reaction by adding [35S]GTPγS (typically 0.1-0.5 nM).
-
Incubate for 30-60 minutes at 30°C with gentle shaking.
-
If using a filtration method, terminate the reaction by rapid filtration through GF/B filters and wash with ice-cold buffer.
-
If using SPA, the beads can be counted directly in the plate without a separation step.
-
Quantify the bound [35S]GTPγS using a scintillation counter.
-
Plot the amount of bound [35S]GTPγS against the agonist concentration in the presence and absence of this compound.
-
Analyze the data using non-linear regression to determine the EC50 (potency) and Emax (efficacy) of the agonist. A leftward shift in the EC50 or an increase in the Emax in the presence of this compound indicates positive allosteric modulation.
Protocol 3: cAMP Accumulation Assay
This assay measures the functional consequence of A3AR-Gαi coupling, which is the inhibition of adenylyl cyclase activity.
Materials:
-
Whole cells expressing human A3AR (e.g., HEK293 or CHO cells).
-
A3AR agonist (e.g., IB-MECA).
-
This compound.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Cell culture medium and plates.
Procedure:
-
Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) and incubate for 30 minutes.
-
Add varying concentrations of the A3AR agonist, with and without a fixed concentration of this compound.
-
Stimulate the cells with a concentration of forskolin that elicits a submaximal cAMP response (e.g., 1-10 µM).
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen assay kit.
-
Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the agonist concentration.
-
Determine the EC50 and Emax values from the concentration-response curves to assess the modulatory effect of this compound.
Visualizations
The following diagrams illustrate the A3AR signaling pathway and a typical experimental workflow for studying this compound.
Caption: Adenosine A3 Receptor (A3AR) signaling pathways modulated by this compound.
Caption: General experimental workflow for characterizing this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Allosteric Modulation of A3 Adenosine Receptors by a Series of 3-(2-Pyridinyl)isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel class of adenosine A3 receptor ligands. 2. Structure affinity profile of a series of isoquinoline and quinazoline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]
- 10. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for VUF8507 Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of VUF8507 solutions for use in research and drug development applications. This compound is an allosteric modulator of the adenosine (B11128) receptor[1]. Adherence to proper solution preparation, storage, and handling procedures is crucial for ensuring the accuracy and reproducibility of experimental results.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate preparation of stock solutions and subsequent dilutions.
| Parameter | Value | Source |
| Molecular Weight | 325.37 g/mol | [1] |
| Purity | >98% | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |
| Recommended Solvent | DMSO | [1] |
Experimental Protocols
This section outlines the detailed methodology for the preparation of this compound stock solutions and subsequent working solutions.
1. Materials and Equipment
-
This compound solid powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses
2. Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol provides instructions for preparing a 10 mM stock solution of this compound. The required mass of this compound will vary depending on the desired volume of the stock solution.
Step-by-Step Procedure:
-
Equilibrate this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Weigh this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.25 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Example: 10 mM x 1 mL x 325.37 g/mol / 1000 = 3.2537 mg
-
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Storage of Stock Solution: The this compound stock solution should be stored under the recommended conditions to maintain its stability. For short-term storage (days to weeks), store at 0 - 4°C. For long-term storage (months to years), aliquot the stock solution into smaller, single-use volumes and store at -20°C[1]. Avoid repeated freeze-thaw cycles.
3. Preparation of Working Solutions
For most experimental applications, the concentrated DMSO stock solution will need to be further diluted in an appropriate aqueous buffer or cell culture medium to the final desired concentration.
Important Considerations:
-
DMSO Concentration: The final concentration of DMSO in the experimental system should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts.
-
Serial Dilutions: It is recommended to perform serial dilutions to achieve low concentrations accurately.
-
Aqueous Solubility: this compound may have limited solubility in aqueous solutions. Prepare working solutions fresh for each experiment and visually inspect for any signs of precipitation. If precipitation occurs, consider adjusting the formulation or using a different solvent system if compatible with the experimental setup.
Visualizations
Workflow for this compound Solution Preparation
The following diagram illustrates the workflow for preparing this compound solutions, from the solid compound to the final working solution.
References
Application Notes and Protocols for Co-administration of Adenosine Receptor Allosteric Modulators
Disclaimer: Direct experimental data on the co-administration of VUF8507 with other compounds is not available in the public domain. This compound has been identified as an allosteric modulator of the adenosine (B11128) A3 receptor (A3AR). The following application notes and protocols are based on the broader class of A3AR positive allosteric modulators (PAMs) and are intended to provide a representative framework for researchers, scientists, and drug development professionals.
Introduction
Adenosine A3 receptor (A3AR) positive allosteric modulators (PAMs) represent a promising class of therapeutic agents. Unlike orthosteric ligands that directly activate the receptor, PAMs bind to a distinct site, enhancing the affinity and/or efficacy of the endogenous agonist, adenosine.[1][2] This mechanism is particularly advantageous because adenosine levels are naturally elevated in pathological tissues, such as inflamed areas and tumors.[1][3] Consequently, A3AR PAMs can selectively target these sites, potentially reducing the systemic side effects associated with conventional agonists.[3][4] This targeted action opens up therapeutic possibilities for a range of conditions including inflammatory diseases, cancer, and ischemia.[1][5][6]
The co-administration of A3AR PAMs with other therapeutic agents is a logical next step in drug development, aiming to achieve synergistic effects or to sensitize pathological cells to other treatments. For instance, in oncology, an A3AR PAM could be co-administered with a chemotherapeutic agent to enhance the anti-tumor effects.
Quantitative Data Summary
While specific quantitative data on the co-administration of this compound is unavailable, the table below summarizes the pharmacological properties of a well-characterized A3AR PAM, LUF6000, which can serve as a reference.
| Compound | Receptor Target | Modality | Key In Vitro Findings | Key In Vivo Models | Reference |
| LUF6000 | Adenosine A3 Receptor (A3AR) | Positive Allosteric Modulator (PAM) | Enhances agonist efficacy in functional assays.[7] Slows the dissociation of agonist radioligand.[8][9] | - Rat adjuvant-induced arthritis: demonstrated anti-inflammatory effects.[1] - Mouse model of acute hepatitis: exhibited protective effects.[1] - Diabetic rat model of erectile dysfunction: showed therapeutic potential. | [1][7][8][9] |
Signaling Pathways and Experimental Workflows
Adenosine A3 Receptor Signaling Pathway
The activation of the A3AR by an agonist, potentiated by a PAM like this compound, initiates a cascade of intracellular events. A3AR primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[10][11] Additionally, A3AR activation can stimulate phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[12] Downstream of these initial events, A3AR signaling can modulate the activity of mitogen-activated protein kinases (MAPKs), such as ERK1/2, and the PI3K/Akt pathway, influencing cellular processes like proliferation, apoptosis, and inflammation.[6][12]
Caption: A3AR Signaling Pathway Potentiated by a PAM.
Experimental Workflow: Preclinical Evaluation of an A3AR PAM in a Co-administration Model
The following diagram outlines a hypothetical workflow for the preclinical evaluation of an A3AR PAM, such as this compound, in a co-administration paradigm with a standard-of-care therapeutic.
Caption: Preclinical Co-administration Evaluation Workflow.
Experimental Protocols
The following is a representative protocol for an in vivo anti-inflammatory study, adapted from preclinical studies of A3AR PAMs. This protocol can be modified for co-administration studies by adding treatment groups for the second compound and the combination.
Protocol: Evaluation of an A3AR PAM in a Rat Adjuvant-Induced Arthritis (AIA) Model
1. Objective: To assess the anti-inflammatory efficacy of an A3AR PAM, alone and in potential combination with a standard-of-care anti-inflammatory drug.
2. Materials:
-
Male Lewis rats (150-200 g)
-
Complete Freund's Adjuvant (CFA)
-
A3AR PAM (e.g., LUF6000, or this compound)
-
Vehicle for PAM
-
(Optional for co-administration) Standard-of-care drug (e.g., Methotrexate)
-
Calipers for paw measurement
-
Scoring system for arthritis severity
3. Experimental Procedure:
-
Induction of Arthritis:
-
Anesthetize rats according to approved institutional animal care and use committee (IACUC) protocols.
-
Induce arthritis by a single intradermal injection of 0.1 mL of CFA into the plantar surface of the left hind paw.
-
-
Treatment Groups (example for co-administration):
-
Group 1: Vehicle control
-
Group 2: A3AR PAM (dose to be determined by dose-ranging studies)
-
Group 3: Standard-of-care drug
-
Group 4: A3AR PAM + Standard-of-care drug
-
-
Dosing:
-
Begin treatment on a designated day post-CFA injection (e.g., day 7, at the onset of clinical signs).
-
Administer the A3AR PAM and other compounds via the appropriate route (e.g., oral gavage, intraperitoneal injection) daily for a specified period (e.g., 14 days).
-
-
Efficacy Assessment:
-
Paw Volume: Measure the volume of both hind paws using a plethysmometer or calipers at regular intervals (e.g., every 2-3 days).
-
Arthritis Score: Score the severity of arthritis in all four paws based on a scale (e.g., 0-4) for erythema, swelling, and joint deformity.
-
Body Weight: Monitor body weight regularly as an indicator of general health.
-
-
Terminal Procedures:
-
At the end of the study, euthanize animals according to IACUC guidelines.
-
Collect blood for cytokine analysis (e.g., TNF-α, IL-6).
-
Collect hind paws for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
-
4. Data Analysis:
-
Analyze changes in paw volume, arthritis scores, and body weight over time using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests).
-
Compare terminal cytokine levels and histological scores between treatment groups (e.g., one-way ANOVA or Kruskal-Wallis test).
Conclusion
While specific data on the co-administration of this compound is currently lacking, the established role of A3AR in pathophysiology provides a strong rationale for exploring such combinations. The provided application notes and protocols, based on the broader class of A3AR PAMs, offer a foundational framework for researchers to design and execute preclinical studies to investigate the therapeutic potential of co-administering these novel agents with existing drugs. Future research should focus on generating specific interaction data for this compound to fully elucidate its therapeutic promise in combination regimens.
References
- 1. Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications [frontiersin.org]
- 4. Frontiers | Small molecule allosteric modulation of the adenosine A1 receptor [frontiersin.org]
- 5. Allosteric modulation of adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functionally biased modulation of A3 adenosine receptor agonist efficacy and potency by imidazoquinolinamine allosteric enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Allosteric interactions at adenosine A1 and A3 receptors: new insights into the role of small molecules and receptor dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric interactions at adenosine A(1) and A(3) receptors: new insights into the role of small molecules and receptor dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring VUF8430 Efficacy
A Note on the Compound of Interest: Initial searches for "VUF8507" identified it as an allosteric modulator of the adenosine (B11128) receptor.[1] However, the context of detailed efficacy measurement techniques aligns more closely with the well-characterized histamine (B1213489) H4 receptor (H4R) agonist, VUF8430 . Given the similarity in nomenclature, these application notes will focus on the techniques for measuring the efficacy of VUF8430, a potent and selective H4R agonist.[2][3][4][5] Should the user's interest truly lie with the adenosine modulator this compound, the experimental paradigms would differ significantly, focusing on assays for allosterism at adenosine receptors.
Introduction to VUF8430
VUF8430 (S-(2-guanidylethyl)-isothiourea) is a potent and selective non-imidazole agonist for the histamine H4 receptor.[2][5] It displays high affinity for the human H4R and is a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of this receptor. The H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells, and is implicated in inflammatory and immune responses.[6][7] Consequently, evaluating the efficacy of H4R agonists like VUF8430 is crucial for understanding its therapeutic potential in conditions such as allergy, asthma, and pruritus.[8]
These application notes provide detailed protocols for in vitro and in vivo assays to characterize the efficacy of VUF8430.
Data Presentation: In Vitro Efficacy of VUF8430
| Parameter | Species | Assay Type | Value | Reference Compound | Reference Value | Citations |
| Ki | Human | Radioligand Binding | 31.6 nM | Histamine | ~12.6 nM | [3][5] |
| pKi | Human | Radioligand Binding | 7.5 | - | - | [5] |
| EC50 | Human | cAMP Assay | 50.1 nM | - | - | [3][4] |
| pEC50 | Human | Functional Assay | 7.3 | - | - | |
| Ki (H3R) | Human | Radioligand Binding | 1 µM | - | - | [3] |
| pKi (H3R) | Human | Radioligand Binding | 6.0 | - | - | |
| Ki (H1R) | Human | Radioligand Binding | >1 µM | - | - | [3] |
| pD2 (H2R) | Guinea Pig | Isolated Atria | 3.8 | - | - | [3] |
Experimental Protocols
In Vitro Assays
1. Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of VUF8430 for the H4 receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the affinity of VUF8430 for the H4 receptor.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human H4 receptor.
-
Radioligand: [³H]-Histamine.
-
VUF8430 solutions of varying concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: High concentration of unlabeled histamine or a selective H4R antagonist like JNJ7777120.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of VUF8430.
-
In a 96-well plate, add cell membranes, [³H]-histamine (at a concentration close to its Kd), and varying concentrations of VUF8430.
-
For non-specific binding wells, add a high concentration of unlabeled histamine instead of VUF8430.
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Calculate the Ki value for VUF8430 using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay
This assay measures the functional potency (EC50) of VUF8430 by quantifying its effect on intracellular cyclic adenosine monophosphate (cAMP) levels in cells expressing the Gi-coupled H4 receptor.
-
Objective: To determine the functional potency of VUF8430 at the H4 receptor.
-
Materials:
-
HEK293 cells expressing the human H4 receptor.
-
Forskolin (B1673556) (to stimulate adenylate cyclase).
-
VUF8430 solutions of varying concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Protocol:
-
Plate H4R-expressing cells in a suitable microplate.
-
Pre-treat cells with varying concentrations of VUF8430.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the EC50 value for VUF8430's inhibition of forskolin-stimulated cAMP accumulation.
-
3. Mast Cell/Eosinophil Chemotaxis Assay
This assay assesses the ability of VUF8430 to induce the migration of immune cells that endogenously express the H4 receptor.
-
Objective: To evaluate the chemotactic effect of VUF8430 on immune cells.
-
Materials:
-
Isolated primary mast cells or eosinophils, or relevant cell lines (e.g., LAD-2).
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts).
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
VUF8430 solutions of varying concentrations.
-
-
Protocol:
-
Place varying concentrations of VUF8430 in the lower wells of the chemotaxis chamber.
-
Place the cell suspension in the upper chamber (on the Transwell insert).
-
Incubate the chamber at 37°C for a period sufficient to allow cell migration (e.g., 1-3 hours).
-
Remove the insert and stain the cells that have migrated to the lower side of the membrane.
-
Count the migrated cells under a microscope or using a plate reader.
-
Plot the number of migrated cells against the concentration of VUF8430 to determine its chemotactic potency.
-
In Vivo Models
1. Pruritus (Itch) Model
This model evaluates the ability of H4R ligands to modulate itching behavior in animals. Since VUF8430 is an agonist, it would be expected to induce or potentiate itching, while an antagonist would be tested for its ability to reduce itching.
-
Objective: To assess the effect of VUF8430 on pruritic responses.
-
Model: Mice are often used for pruritus studies.[9][10] Itching can be induced by intradermal injection of histamine or other pruritogens.[8][11]
-
Protocol:
-
Acclimate mice to observation chambers.
-
Administer VUF8430 systemically (e.g., intraperitoneally or orally) or locally.
-
After a set pre-treatment time, induce itching by intradermal injection of a pruritogen (e.g., histamine) into the nape of the neck or cheek.
-
Videotape the animals for a defined period (e.g., 30-60 minutes).
-
Quantify the number of scratching bouts directed at the injection site.
-
Compare the scratching behavior in VUF8430-treated animals to vehicle-treated controls.
-
2. Allergic Inflammation Model (e.g., Allergic Airway Inflammation)
This model assesses the role of H4R activation in allergic inflammatory responses.
-
Objective: To determine the effect of VUF8430 on allergic inflammation.
-
Model: Murine models of ovalbumin (OVA)-induced allergic asthma are commonly used.
-
Protocol:
-
Sensitize mice to an allergen (e.g., OVA) via intraperitoneal injection with an adjuvant.
-
Subsequently, challenge the mice with the allergen intranasally to induce an inflammatory response in the lungs.
-
Administer VUF8430 before or during the allergen challenge phase.
-
After the final challenge, assess inflammatory parameters:
-
Measure airway hyperresponsiveness.
-
Collect bronchoalveolar lavage (BAL) fluid to count inflammatory cells (e.g., eosinophils).
-
Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid by ELISA.
-
Perform histological analysis of lung tissue for inflammatory cell infiltration.
-
-
Compare the inflammatory endpoints in VUF8430-treated mice to the control group.
-
Visualizations
Caption: Signaling pathway of the H4 receptor activated by VUF8430.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance [mdpi.com]
- 8. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
- 9. Frontiers | Adenosine-A2A Receptor Signaling Plays a Crucial Role in Sudden Unexpected Death in Epilepsy [frontiersin.org]
- 10. Modification of cardiovascular response of adenosine A1 receptor agonist by cyclic AMP in the spinal cord of the rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The regulation of circadian entrainment in mice by the adenosine the A 2A /A 1 receptor antagonist CT1500 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting VUF8507 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with VUF8507.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is an allosteric modulator of the adenosine (B11128) receptor.[1] It is a small organic molecule with the following properties:
| Property | Value |
| CAS Number | 112575-48-1[1] |
| Chemical Formula | C21H15N3O[1] |
| Molecular Weight | 325.37 g/mol [1] |
| Appearance | Not specified, typically a solid powder |
| Purity | Varies by supplier |
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
| Solvent | Polarity Index | Notes |
| Water | 10.2 | Unlikely to be a good solvent for this class of molecule. |
| DMSO (Dimethyl sulfoxide) | 7.2 | A common solvent for dissolving a wide range of organic compounds for in vitro assays. |
| DMF (Dimethylformamide) | 6.4 | Another polar aprotic solvent, similar to DMSO. |
| Ethanol | 4.3 | A polar protic solvent. |
| Methanol | 5.1 | Another polar protic solvent. |
| Isopropanol | 3.9 | Less polar than ethanol. |
| Acetone | 5.1 | A polar aprotic solvent. |
| Dichloromethane (DCM) | 3.1 | A non-polar solvent. |
| Chloroform | 4.1 | A non-polar solvent. |
It is crucial to start with small quantities of this compound to avoid wasting the compound during solubility testing.
Troubleshooting Guides
Issue 1: this compound is not dissolving in my chosen solvent.
If this compound is not dissolving, consider the following troubleshooting steps. This workflow can help you systematically identify a suitable solvent and concentration.
Caption: Workflow for troubleshooting this compound dissolution.
Protocol 1: Systematic Solubility Test
This protocol outlines a method to determine the approximate solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., DMSO, Ethanol, Methanol, Water)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Pipettes
Methodology:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
To each tube, add a different solvent in incremental volumes (e.g., start with 100 µL).
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If the compound has not dissolved, add another increment of the solvent and repeat the vortexing and inspection.
-
Continue adding solvent incrementally until the compound is fully dissolved.
-
Record the volume of solvent required to dissolve the known mass of this compound.
-
Calculate the approximate solubility in mg/mL or mM.
Issue 2: My this compound solution is cloudy or shows precipitation after dilution.
Precipitation upon dilution of a stock solution (e.g., a DMSO stock diluted into an aqueous buffer) is a common issue.
Caption: Strategies to prevent this compound precipitation upon dilution.
Experimental Protocol 2: Preparing this compound Working Solutions
This protocol provides a general method for preparing a working solution of this compound for in vitro experiments, assuming a stock solution in DMSO has been successfully prepared.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., PBS, HBSS)
-
Vortex mixer
-
Pipettes
Methodology:
-
Determine the final desired concentration of this compound in your experiment.
-
Calculate the volume of the this compound stock solution needed. Important: The final concentration of the organic solvent (e.g., DMSO) in your assay should be kept low (typically <1%, ideally <0.1%) to avoid solvent effects on the cells or proteins.
-
Add the aqueous buffer to a new tube.
-
While vortexing the buffer, add the calculated volume of the this compound stock solution dropwise to the buffer. This rapid mixing can help prevent immediate precipitation.
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared working solution in your experiment immediately. Do not store aqueous dilutions for extended periods.
Signaling Pathway Context
Understanding the biological context of this compound as an adenosine receptor modulator can be important. The diagram below illustrates a simplified adenosine receptor signaling pathway. Solubility issues can impact the effective concentration of this compound available to interact with its target.
Caption: this compound as an allosteric modulator in a signaling pathway.
References
Technical Support Center: Optimizing VUF8430 Concentration for Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of VUF8430, a potent and selective histamine (B1213489) H4 receptor (H4R) agonist. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is VUF8430 and what is its primary mechanism of action?
A1: VUF8430, also known as S-(2-guanidylethyl)-isothiourea, is a potent and selective agonist for the histamine H4 receptor (H4R).[1][2] It is a non-imidazole compound that activates the H4R, which is a G-protein coupled receptor (GPCR) primarily coupled to Gαi/o proteins. Activation of the H4R by VUF8430 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. It also has some activity as a full agonist at the histamine H3 receptor.[3]
Q2: What are the common experimental applications of VUF8430?
A2: VUF8430 is primarily used as a pharmacological tool to study the physiological and pathophysiological roles of the H4R. Common applications include:
-
In vitro receptor binding assays: To determine the affinity of other compounds for the H4R.
-
Functional cell-based assays: Such as cAMP accumulation assays to measure the potency and efficacy of H4R ligands.[4]
-
Chemotaxis assays: To investigate the role of H4R in immune cell migration, particularly for cells like eosinophils and monocyte-derived dendritic cells.[3][5]
-
In vivo studies: To explore the effects of H4R activation in animal models of disease, although it shows weaker activity at rodent H4 receptors compared to human H4R.[3][6]
Q3: What concentration range of VUF8430 should I use in my experiments?
A3: The optimal concentration of VUF8430 will depend on the specific experimental setup, including the cell type, receptor expression levels, and the assay being performed. However, based on published data, a general starting point for in vitro assays is in the nanomolar to low micromolar range. For instance, in chemotaxis assays with monocyte-derived dendritic cells, a concentration of 10 µmol·L−1 has been used.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Q4: Is VUF8430 selective for the histamine H4 receptor?
A4: VUF8430 displays good selectivity for the H4R over other histamine receptor subtypes. It has been shown to have 33-fold selectivity over the histamine H3 receptor and negligible affinity for the H1 and H2 receptors.[2][7] However, it is a full agonist at the H3 receptor, which should be considered when interpreting results, especially at higher concentrations.[3][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak response to VUF8430 in a cell-based assay | Low H4R expression in cells: The cell line may not endogenously express the H4R or expression levels may be too low. | Verify H4R expression using techniques like RT-PCR, Western blot, or by using a positive control cell line known to express H4R. Consider using cells transiently or stably transfected with the H4R. |
| Incorrect VUF8430 concentration: The concentration used may be too low to elicit a response. | Perform a dose-response experiment with a wide range of VUF8430 concentrations (e.g., 1 nM to 100 µM) to determine the EC50. | |
| Cell health issues: Cells may be unhealthy, leading to a general lack of response. | Ensure cells are healthy, within a low passage number, and free from contamination. | |
| Assay protocol issues: The assay conditions may not be optimal. | Review and optimize assay parameters such as incubation time, cell density, and reagent concentrations. | |
| High background signal in the assay | Constitutive activity of the receptor: Some GPCRs, including H3R, can have constitutive (agonist-independent) activity. | If working with H3R-expressing cells, the use of an inverse agonist as a control can help to assess the level of constitutive activity. |
| Non-specific binding: VUF8430 may bind to other components in the assay system at high concentrations. | Include appropriate controls, such as a known H4R antagonist, to confirm that the observed effect is H4R-mediated. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or culture conditions can lead to variability. | Maintain consistent cell culture practices and use cells from a similar passage number for all experiments. |
| Reagent instability: VUF8430 or other reagents may have degraded over time. | Prepare fresh stock solutions of VUF8430 and other critical reagents. Store them according to the manufacturer's recommendations. | |
| Pipetting errors: Inaccurate pipetting can lead to significant variability, especially with small volumes. | Use calibrated pipettes and proper pipetting techniques. Prepare master mixes to minimize pipetting variability. |
Quantitative Data Summary
The following tables summarize the pharmacological properties of VUF8430 at the human histamine H4 receptor.
Table 1: Receptor Binding Affinity (Ki) of VUF8430
| Receptor | Cell Line | Radioligand | Ki (nM) | Reference |
| Human H4R | SK-N-MC | [3H]histamine | 31.6 | [1] |
Table 2: Functional Potency (EC50) of VUF8430
| Assay | Cell Line | Parameter Measured | EC50 (nM) | Reference |
| cAMP Accumulation | SK-N-MC (hH4R) | Inhibition of forskolin-induced cAMP | 50 | [1] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the human H4 receptor using VUF8430 as a reference compound.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human H4 receptor (e.g., SK-N-MC cells).
-
Assay Buffer: Use a suitable binding buffer, for example, 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]histamine) and varying concentrations of the test compound or VUF8430.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To measure the functional potency (EC50) of VUF8430 as an H4R agonist.
Methodology:
-
Cell Culture: Culture cells expressing the human H4 receptor (e.g., SK-N-MC or HEK293 cells) in a suitable medium.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere.
-
Compound Preparation: Prepare serial dilutions of VUF8430 in a suitable assay buffer.
-
Assay: a. Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. b. Stimulate the cells with a fixed concentration of forskolin (B1673556) to induce cAMP production. c. Simultaneously, add varying concentrations of VUF8430 to the wells. d. Incubate for a defined period (e.g., 30 minutes at 37°C).
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP levels against the log of VUF8430 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Molecular and biochemical pharmacology of the histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine H4 receptor agonist [otavachemicals.com]
Technical Support Center: Mitigating Off-Target Effects of Small Molecule Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address off-target effects of small molecule inhibitors, such as VUF8507. Our goal is to provide you with the necessary tools and information to conduct robust and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in my research?
A1: Off-target effects occur when a small molecule inhibitor binds to and alters the function of proteins other than its intended biological target.[1] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental results, where the observed phenotype is mistakenly attributed to the inhibition of the primary target.[1] Furthermore, off-target effects can cause cellular toxicity and a lack of translatability from preclinical models to clinical settings, ultimately hindering drug development.[1]
Q2: I am observing unexpected or inconsistent results in my experiments with this compound. How can I determine if these are due to off-target effects?
A2: A multi-faceted approach is recommended to investigate potential off-target effects. Key strategies include:
-
Using Control Compounds: Employ a structurally similar but biologically inactive analog of your compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]
-
Genetic Knockdown/Knockout: Utilize techniques like CRISPR-Cas9 or siRNA to reduce or eliminate the expression of the intended target protein.[1][2] If the experimental phenotype persists in the absence of the target, it strongly suggests an off-target effect.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm if your compound is engaging with the intended target within intact cells by measuring changes in the thermal stability of the protein upon ligand binding.[1]
Q3: What proactive steps can I take in my experimental design to minimize the potential for this compound off-target effects?
A3: To proactively reduce the likelihood of off-target effects confounding your results, consider the following:
-
Dose-Response Curve: Titrate this compound to determine the lowest effective concentration that produces the desired on-target effect. Higher concentrations are more likely to interact with lower-affinity off-target proteins.[1]
-
Selectivity Profiling: If possible, choose inhibitors that have been extensively characterized and are known to be highly selective for your target of interest.[1] Computational tools and databases can assist in predicting potential off-target interactions.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results across different cell lines. | Expression levels of the on-target or off-target proteins may vary between cell lines. | 1. Perform quantitative Western blotting or qPCR to assess the expression levels of the target protein in each cell line. 2. Consider using a cell line with a genetic knockout of the target as a negative control.[1] |
| High cellular toxicity at effective concentrations. | The observed toxicity may be an off-target effect. | 1. Lower the concentration of this compound and determine if the therapeutic window can be separated from the toxic effects. 2. Test the toxicity of a structurally similar, inactive control compound.[1] |
| Phenotype is observed even after genetic knockdown of the target protein. | The phenotype is likely due to an off-target effect of this compound. | 1. Utilize unbiased screening methods, such as affinity chromatography followed by mass spectrometry, to identify the off-target protein(s).[4][5] 2. Consider redesigning the small molecule to improve its selectivity.[6] |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To verify the direct binding of this compound to its intended target protein in a cellular context.[1]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control for a specified duration.
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a brief period (e.g., 3-5 minutes).
-
Pelleting: Centrifuge the heated samples to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining using Western blotting or other protein quantification methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Use of a Structurally Similar Inactive Control
Objective: To differentiate between on-target effects and non-specific effects related to the chemical structure of this compound.
Methodology:
-
Compound Selection: Obtain or synthesize a close structural analog of this compound that has been shown to be inactive against the primary target.
-
Experimental Setup: Design your experiment to include three groups:
-
Vehicle control
-
This compound at its effective concentration
-
Inactive control compound at the same concentration as this compound
-
-
Phenotypic Analysis: Perform your standard experimental assays to measure the biological response in all three groups.
-
Data Interpretation:
-
If the phenotype is observed only with this compound and not with the vehicle or inactive control, it is likely an on-target effect.
-
If the phenotype is observed with both this compound and the inactive control, it suggests an off-target effect or an effect of the chemical scaffold itself.
-
Visualizing Experimental Workflows and Signaling Pathways
Caption: Workflow for investigating potential off-target effects.
Caption: On-target vs. off-target signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
VUF8507 experimental variability and solutions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing VUF8507 effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to help you navigate potential challenges and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective small molecule inhibitor of MEK1 and MEK2, key protein kinases in the MAPK/ERK signaling pathway. By binding to the allosteric pocket of MEK, this compound prevents the phosphorylation and subsequent activation of ERK1/2, leading to the downstream inhibition of cellular processes such as proliferation, differentiation, and survival.
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is most effective in cell lines with activating mutations in the RAS/RAF/MEK/ERK pathway, such as those with BRAF V600E or KRAS G12D mutations. We recommend performing a baseline characterization of your cell line's mutational status to predict sensitivity to this compound.
Q3: What is the recommended starting concentration for in vitro experiments?
A3: For initial experiments, we recommend a dose-response study ranging from 1 nM to 10 µM. The half-maximal inhibitory concentration (IC50) for sensitive cell lines typically falls within the 10-100 nM range.
Q4: How should this compound be stored?
A4: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C for up to six months. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates in cell viability assays. | 1. Inconsistent cell seeding density. 2. Uneven drug distribution in multi-well plates. 3. Edge effects in the plate. | 1. Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. 2. Mix the plate gently by tapping after adding this compound. 3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead. |
| Lower than expected inhibition of ERK phosphorylation in Western blot. | 1. Suboptimal concentration of this compound. 2. Incorrect timing of cell lysis after treatment. 3. Inactive compound due to improper storage. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line. 2. Create a time-course experiment (e.g., 1, 6, 24 hours) to identify the optimal treatment duration. 3. Use a fresh aliquot of this compound and verify the stock solution concentration. |
| Inconsistent IC50 values across different experiments. | 1. Variation in cell passage number. 2. Differences in serum concentration in the media. 3. Fluctuation in incubator CO2 and temperature levels. | 1. Use cells within a consistent and narrow passage number range for all experiments. 2. Maintain a consistent serum concentration as growth factors in serum can activate the MAPK pathway. 3. Regularly calibrate and monitor incubator conditions. |
| Precipitation of this compound in cell culture media. | 1. Concentration of this compound exceeds its solubility limit in aqueous solutions. 2. High DMSO concentration in the final culture medium. | 1. Ensure the final DMSO concentration in the media does not exceed 0.1%. 2. If higher concentrations of this compound are needed, consider using a solubilizing agent, but validate its effect on the cells first. |
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is for assessing the effect of this compound on cell proliferation in a 96-well format.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO-treated) and a no-cell control (media only).
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
MTS Reagent Addition and Measurement:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the dose-response curve and calculate the IC50 value using a non-linear regression model.
-
Western Blot for Phospho-ERK
This protocol is for detecting the inhibition of ERK phosphorylation by this compound.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the determined optimal time.
-
Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-ERK, total-ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantitative Data Summary
The following tables provide expected quantitative data for this compound in sensitive cell lines.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRAF/KRAS Status | IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 15 |
| HT-29 | Colorectal | BRAF V600E | 25 |
| HCT116 | Colorectal | KRAS G13D | 80 |
| MCF-7 | Breast | Wild-Type | >1000 |
Table 2: Effect of this compound on Phospho-ERK Levels
| Treatment | Concentration | Phospho-ERK (Relative to Vehicle) | Total-ERK (Relative to Vehicle) |
| Vehicle (DMSO) | 0.1% | 1.00 | 1.00 |
| This compound | 10 nM | 0.45 | 0.98 |
| This compound | 100 nM | 0.12 | 1.02 |
| This compound | 1000 nM | 0.05 | 0.99 |
Visualizations
Signaling Pathway Diagram
Technical Support Center: Improving VUF8507 Signal-to-Noise Ratio
Important Notice: Information regarding a specific compound or technology designated "VUF8507" is not publicly available in the searched resources. The following troubleshooting guide is based on general best practices for optimizing signal-to-noise ratios in cell-based fluorescence and luminescence assays, which may be applicable to your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a low signal-to-noise ratio in my assay?
A low signal-to-noise ratio can stem from several factors, including:
-
High Background Signal: This can be caused by autofluorescence from cells or media components, non-specific binding of detection reagents, or contaminated reagents.
-
Low Signal Intensity: This may result from insufficient cell numbers, low metabolic activity, suboptimal reagent concentrations, or inappropriate incubation times.
-
Instrument Settings: Incorrect excitation and emission wavelengths, inappropriate gain settings, or a dirty instrument read head can all contribute to poor signal quality.
-
Well-to-Well Variation: Inconsistent cell seeding, edge effects in the microplate, or pipetting errors can lead to high variability and a reduced signal-to-noise ratio.
Q2: How can I reduce the background signal in my assay?
To minimize background signal, consider the following strategies:
-
Use Phenol (B47542) Red-Free Medium: Phenol red is a known source of fluorescence and can increase background.
-
Optimize Reagent Concentrations: Titrate your detection reagents to find the optimal concentration that maximizes signal from your cells while minimizing non-specific signal.
-
Wash Steps: If your protocol allows, include wash steps to remove unbound reagents and reduce background.
-
Blank Subtraction: Always include appropriate blank wells (e.g., medium only, cells only without reagent) to accurately measure and subtract the background signal from your experimental wells.
Q3: What are the key parameters to optimize for improving the signal?
Optimizing the following experimental parameters can significantly enhance your signal intensity:
-
Cell Seeding Density: Determine the optimal number of cells per well to ensure a robust signal that falls within the linear range of the assay.
-
Incubation Time: Optimize the incubation time with the detection reagent to allow for sufficient signal generation without introducing significant background or cytotoxicity.
-
Reagent Stability: Ensure your reagents are properly stored and have not expired, as this can impact their performance.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues that lead to a poor signal-to-noise ratio.
Problem 1: High Background Fluorescence/Luminescence
| Potential Cause | Recommended Solution |
| Autofluorescence from media | Use phenol red-free media. Test different media formulations for lower background. |
| Autofluorescence from cells | Include a "cells only" control to quantify and subtract cellular autofluorescence. |
| Non-specific reagent binding | Optimize the concentration of the detection reagent. Include appropriate wash steps if the assay chemistry permits. |
| Contaminated reagents or plates | Use fresh, high-quality reagents and sterile, tissue culture-treated microplates designed for fluorescence/luminescence. |
| Instrument light leak | Ensure the instrument's plate chamber is properly sealed during measurement. |
Problem 2: Low Signal Intensity
| Potential Cause | Recommended Solution |
| Suboptimal cell number | Perform a cell titration experiment to determine the optimal seeding density for a robust signal. |
| Insufficient incubation time | Conduct a time-course experiment to identify the optimal incubation period for maximal signal development. |
| Incorrect instrument settings | Verify and optimize the excitation and emission wavelengths, as well as the gain or sensitivity settings on the plate reader. |
| Reagent degradation | Use fresh reagents and store them according to the manufacturer's instructions. |
| Low cellular metabolic activity | Ensure cells are healthy and in the logarithmic growth phase. |
Experimental Protocols
Protocol 1: Optimization of Cell Seeding Density
-
Cell Preparation: Culture cells to approximately 80-90% confluency. Harvest and resuspend the cells in the appropriate assay medium.
-
Serial Dilution: Prepare a series of cell dilutions to achieve a range of densities (e.g., from 1,000 to 50,000 cells per well).
-
Cell Seeding: Plate 100 µL of each cell dilution into multiple wells of a 96-well plate. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for the desired period to allow for cell attachment and growth.
-
Assay Performance: Add the detection reagent according to your standard protocol and incubate for the recommended time.
-
Data Acquisition: Measure the signal using a microplate reader.
-
Analysis: Plot the signal intensity against the cell number to determine the linear range of the assay and the optimal seeding density.
Protocol 2: Optimization of Reagent Incubation Time
-
Cell Seeding: Seed the optimal number of cells (determined from Protocol 1) in a 96-well plate and incubate.
-
Reagent Addition: Add the detection reagent to all wells simultaneously.
-
Time-Course Measurement: Measure the signal from the plate at multiple time points (e.g., 30, 60, 90, 120, 180, and 240 minutes) after reagent addition.
-
Data Analysis: Plot the signal-to-background ratio at each time point to identify the incubation time that provides the best assay window.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting a low signal-to-noise ratio.
Caption: A flowchart for systematic troubleshooting of low signal-to-noise ratio.
VUF8507-Based Assays: Technical Support Center
Welcome to the technical support center for VUF8507-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound, a potent histamine (B1213489) H4 receptor (H4R) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical compound that acts as a potent and selective agonist for the histamine H4 receptor (H4R).[1] The H4R is a G protein-coupled receptor (GPCR) primarily coupled to Gαi/o proteins.[2] Activation of H4R by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Depending on the cell type and experimental context, H4R activation can also lead to other downstream signaling events such as calcium mobilization and activation of the mitogen-activated protein kinase (MAPK) pathway.[4][5]
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used as a pharmacological tool to investigate the physiological and pathophysiological roles of the histamine H4 receptor. Common applications include studying H4R's role in inflammatory responses, immune cell modulation (e.g., mast cells, eosinophils, T cells), chemotaxis, and cytokine release.[4][6][7]
Q3: How should I store and handle this compound?
A3: this compound is typically supplied as a solid powder. For short-term storage (days to weeks), it should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C. Stock solutions are usually prepared in a solvent like DMSO and should also be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.
Q4: Is this compound selective for the human H4 receptor?
A4: this compound is a full agonist at the human H4 receptor. However, like many H4R ligands, it can exhibit different affinities and activities at rodent H4 receptors.[8] It is crucial to consider the species-specificity of this compound in your experimental design. Additionally, while generally selective, this compound has been shown to have some affinity for the histamine H3 receptor, where it also acts as a full agonist.[8]
Troubleshooting Guide
This guide addresses common issues encountered in this compound-based assays.
Issue 1: No observable effect or a weaker than expected response.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles by storing in aliquots. - Confirm the integrity of the compound if it has been stored for an extended period. |
| Incorrect Concentration | - Verify all calculations for dilutions. - Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. |
| Low Receptor Expression | - Confirm H4R expression in your target cells using techniques like RT-qPCR, Western blot, or flow cytometry. - Consider using a cell line known to express functional H4R or a system with recombinant receptor expression. |
| Cell Health and Viability | - Ensure cells are healthy and within a suitable passage number. - Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to confirm that the cells are viable. |
| Assay Conditions | - Optimize assay parameters such as incubation time, temperature, and buffer composition. - Ensure that the assay readout is sensitive enough to detect a response. |
Issue 2: High background or non-specific effects.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | - this compound has known agonist activity at the H3 receptor.[8] To confirm that the observed effect is H4R-mediated, use a selective H4R antagonist (e.g., JNJ7777120) to block the response.[9] - Consider using antagonists for other histamine receptors (H1, H2, H3) to rule out their involvement. |
| Compound Precipitation | - this compound is soluble in DMSO. Ensure that the final concentration of DMSO in your assay is low (typically <0.5%) and does not affect cell viability or the assay readout. - Visually inspect solutions for any signs of precipitation. If necessary, gently warm the stock solution before dilution. |
| Contamination | - Use sterile techniques and fresh, high-quality reagents to avoid microbial or chemical contamination. |
| Autofluorescence (Fluorescence-based assays) | - If using fluorescence-based readouts (e.g., calcium mobilization), check for autofluorescence from the compound, media components, or the plate itself. - Run appropriate controls (e.g., cells without dye, compound in buffer without cells). |
Issue 3: High variability between replicates.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | - Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. - Prepare a master mix for reagents to be added to multiple wells. |
| Inconsistent Cell Seeding | - Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well. - Check for edge effects in the microplate; consider not using the outer wells for critical experiments. |
| Reagent Instability | - Prepare working solutions fresh before each experiment. - Ensure all components of the assay are properly mixed. |
| Instrument Settings | - Optimize instrument settings (e.g., gain, integration time) for the specific assay to ensure readings are within the linear range of detection. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds in various assays.
Table 1: Potency of this compound in H4R Functional Assays
| Assay Type | Species | Cell Line/System | Parameter | Value | Reference |
| [³⁵S]GTPγS Binding | Human | Sf9 insect cells expressing hH4R | pEC₅₀ | 7.4 ± 0.1 | [8] |
| [³⁵S]GTPγS Binding | Rat | Sf9 insect cells expressing rH4R | pEC₅₀ | 6.5 ± 0.1 | [8] |
| [³⁵S]GTPγS Binding | Mouse | Sf9 insect cells expressing mH4R | pEC₅₀ | 6.0 ± 0.1 | [8] |
| Cell Viability | Human | TCL cell lines (OCI-Ly12, Karpas 299, HuT78) | Significant reduction | Dose-dependent | [1] |
Table 2: Selectivity Profile of this compound
| Receptor | Species | Assay Type | Parameter | Value | Reference |
| H3 Receptor | Human | [³⁵S]GTPγS Binding | pEC₅₀ | 7.1 ± 0.1 | [8] |
| H1 Receptor | - | Radioligand Binding | pKi | < 5.0 | [8] |
| H2 Receptor | - | Radioligand Binding | pKi | < 5.0 | [8] |
Experimental Protocols & Visualizations
Histamine H4 Receptor Signaling Pathway
Activation of the H4R by this compound initiates a signaling cascade through the Gαi/o protein. This leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. The dissociated Gβγ subunits can activate other pathways, such as phospholipase C (PLC), leading to calcium mobilization.
References
- 1. Histamine H4 Receptor Agonism Induces Antitumor Effects in Human T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific Engineered G Protein Coupling to Histamine Receptors Revealed from Cellular Assay Experiments and Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. scispace.com [scispace.com]
- 5. The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Profiling of histamine H4 receptor agonists in native human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
VUF8507 stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of VUF8507 in long-term experiments. It is intended for researchers, scientists, and drug development professionals.
I. Troubleshooting Guides
This section addresses specific stability-related issues that may arise during long-term experiments with this compound.
Issue 1: Inconsistent or Diminished Compound Activity Over Time
Possible Cause: Degradation of this compound in stock solutions or experimental media.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Question: How old is your this compound stock solution, and how has it been stored?
-
Recommendation: Prepare fresh stock solutions in anhydrous DMSO every 4-6 weeks.[1][2] While many compounds are stable in DMSO for extended periods, repeated freeze-thaw cycles and the presence of water can lead to degradation.[1][2] Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Protocol: See Section III: Experimental Protocols - Protocol 1: Preparation and Storage of this compound Stock Solutions.
-
-
Assess Stability in Experimental Media:
-
Question: What is the composition of your cell culture or assay buffer, and how long is this compound incubated in this medium?
-
Recommendation: The stability of compounds can be significantly affected by the components of aqueous media, such as pH, presence of reactive species, and enzymes in serum.[3][4][5][6][7] It is advisable to minimize the pre-incubation time of this compound in aqueous media before adding it to the experimental system.
-
Protocol: See Section III: Experimental Protocols - Protocol 2: this compound Stability Assessment in Aqueous Media.
-
-
Consider Photostability:
-
Question: Are your experiments conducted under direct light for extended periods?
-
Protocol: Conduct experiments in amber-colored plates or protect standard labware from light using aluminum foil.
-
Issue 2: High Background or Off-Target Effects in Assays
Possible Cause: Formation of active or interfering degradation products.
Troubleshooting Steps:
-
Characterize Potential Degradants:
-
Recommendation: If you suspect degradation, it is crucial to identify the degradation products, as they might have their own biological activity or interfere with the assay readout. Forced degradation studies can help to generate and identify potential degradants.
-
Protocol: See Section III: Experimental Protocols - Protocol 3: Forced Degradation Study of this compound.
-
-
Analytical Purity Check:
II. Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the recommended storage conditions for solid this compound?
-
A1: Solid this compound should be stored in a cool, dark, and dry place. For long-term storage (months to years), -20°C is recommended. For short-term storage (days to weeks), 4°C is acceptable.
-
-
Q2: How should I prepare and store this compound stock solutions?
-
A2: this compound is soluble in DMSO. Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. It is recommended to prepare fresh stock solutions every 4-6 weeks to ensure potency.
-
-
Q3: Can I store this compound solutions in aqueous buffers?
-
A3: It is not recommended to store this compound in aqueous buffers for extended periods. The stability of the compound in aqueous solutions is not well-characterized and can be influenced by pH, temperature, and other components of the buffer. Prepare fresh dilutions in aqueous buffers from the DMSO stock solution immediately before use.
-
Experimental Best Practices
-
Q4: What is the recommended solvent for this compound in in vitro assays?
-
A4: DMSO is the recommended solvent for preparing stock solutions. For in vitro assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
-
-
Q5: How can I minimize the degradation of this compound during my long-term cell culture experiments?
-
A5: To minimize degradation, add this compound to the cell culture medium immediately before treating the cells. If the experimental design requires long-term incubation, consider replenishing the medium with freshly diluted this compound periodically. Also, protect the cell cultures from direct light exposure.
-
-
Q6: I am observing variability in my results between experiments. Could this be related to this compound stability?
-
A6: Yes, inconsistent stability of this compound is a potential source of experimental variability. To mitigate this, always use freshly prepared working solutions from a well-stored, single-use aliquot of the stock solution. Implementing a routine purity check of your stock solution can also help ensure consistency.
-
III. Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile environment. c. Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex briefly until the compound is completely dissolved. e. Aliquot the stock solution into single-use, light-protected microcentrifuge tubes. f. Store the aliquots at -20°C or -80°C.
Protocol 2: this compound Stability Assessment in Aqueous Media
-
Materials: this compound DMSO stock solution, experimental aqueous medium (e.g., cell culture medium, assay buffer), HPLC-UV system.
-
Procedure: a. Prepare a working solution of this compound in the aqueous medium at the final experimental concentration. b. Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂). c. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution. d. Immediately analyze the concentration of this compound in the aliquot using a validated HPLC-UV method (see Protocol 4). e. Plot the concentration of this compound versus time to determine its stability profile in the specific medium.
Protocol 3: Forced Degradation Study of this compound
-
Objective: To identify potential degradation products under stress conditions.
-
Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound at 105°C for 24 hours.
-
Photodegradation: Solution exposed to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by HPLC-UV and LC-MS to separate and identify the degradation products.[13][14][15][16]
Protocol 4: HPLC-UV Method for Purity Assessment of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (a wavelength scan should be performed).
-
Injection Volume: 10 µL.
-
Quantification: The peak area of this compound can be used to determine its purity relative to any degradation products.
IV. Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Light Protection |
| Solid | 4°C | Short-term (days to weeks) | Tightly sealed vial | Recommended |
| Solid | -20°C | Long-term (months to years) | Tightly sealed vial | Recommended |
| DMSO Stock Solution | -20°C or -80°C | Up to 6 weeks | Single-use aliquots | Recommended |
Table 2: Hypothetical this compound Stability in Different Solvents (Example Data)
| Solvent | Temperature | Incubation Time (hours) | Remaining this compound (%) |
| Anhydrous DMSO | 25°C | 48 | >99% |
| PBS (pH 7.4) | 25°C | 24 | ~90% |
| Cell Culture Medium + 10% FBS | 37°C | 24 | ~80% |
| 0.1 M HCl | 60°C | 24 | ~50% |
| 0.1 M NaOH | 60°C | 24 | ~40% |
Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally using Protocol 2.
V. Visualizations
Caption: Adenosine A3 Receptor Signaling Pathway modulated by this compound.
Caption: Adenosine A1 Receptor Signaling Pathway modulated by this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. Progress and prediction of multicomponent quantification in complex systems with practical LC-UV methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. rjptonline.org [rjptonline.org]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. forced degradation products: Topics by Science.gov [science.gov]
Technical Support Center: In Vivo Delivery of VUF8430 and Other Histamine H4 Receptor Agonists
Frequently Asked Questions (FAQs)
Q1: What is VUF8430 and what is its mechanism of action?
A1: VUF8430 is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R).[1][2] The H4R is a G-protein coupled receptor (GPCR) primarily expressed on cells of the immune system, including mast cells, eosinophils, dendritic cells, and T cells.[3][4][5] Upon activation by an agonist like VUF8430, the H4R couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the activation of downstream signaling pathways such as the MAPK cascade.[4][6] This signaling can result in various cellular responses, including chemotaxis of immune cells.[4][5]
Q2: What are the solubility and stability properties of VUF8430?
A2: VUF8430 dihydrobromide is soluble in water and DMSO up to 100 mM.[7] For in vivo studies, it is crucial to prepare fresh solutions or store them appropriately to avoid degradation. Stock solutions in DMSO can often be stored at -20°C for extended periods, though it is always recommended to refer to the manufacturer's specific instructions. The stability of VUF8430 in aqueous solutions for injection should be empirically determined if not provided by the supplier.
Q3: What is a suitable vehicle for in vivo administration of VUF8430?
A3: Given its solubility in water, sterile distilled water or phosphate-buffered saline (PBS) are suitable vehicles for in vivo delivery of VUF8430.[8] The pH of the final formulation should be checked to ensure it is within a physiologically acceptable range (typically pH ~7.0-7.4) to avoid irritation or tissue damage at the injection site.[9]
Q4: What are potential off-target effects of VUF8430?
A4: VUF8430 displays moderate affinity for the histamine H3 receptor (H3R) and weak partial agonist activity at the H2 receptor. Researchers should be aware of these potential off-target activities, especially at higher concentrations. Including appropriate controls, such as selective antagonists for H2 and H3 receptors, can help dissect the specific effects of H4R activation in your experimental model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no observable in vivo effect | Compound Instability: VUF8430 may have degraded in the formulation. | Prepare fresh solutions for each experiment. If using stock solutions, perform a stability test. |
| Incorrect Dosage: The administered dose may be too low to elicit a response. | Perform a dose-response study to determine the optimal effective dose in your model. A previously reported in vivo dose for VUF8430 in rats is 30 mg/kg.[7] | |
| Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. | Consider alternative routes of administration (e.g., intraperitoneal, intravenous) if subcutaneous injection is not effective. Assess pharmacokinetic properties if possible. | |
| Species Differences: The potency of H4R agonists can vary between species (e.g., human vs. rodent).[10] | Confirm the activity of VUF8430 on the H4R of the species being used in your experiments through in vitro assays if possible. | |
| Adverse reactions at the injection site (e.g., inflammation, necrosis) | Inappropriate Vehicle pH: The pH of the injection solution may be too acidic or basic. | Adjust the pH of your formulation to be within the physiological range (~7.0-7.4).[9] |
| High Compound Concentration: A highly concentrated solution can cause local irritation. | If possible, increase the injection volume to deliver the same dose in a more dilute solution, staying within the recommended volume limits for the chosen route and animal model.[11][12] | |
| Contamination: The injection solution or equipment may not be sterile. | Ensure all solutions are prepared under sterile conditions and use sterile needles and syringes for each animal.[11] | |
| Unexpected physiological responses | Off-Target Effects: The observed effects may be due to the activation of H2 or H3 receptors. | Use selective H2 and H3 receptor antagonists as controls to confirm that the observed effects are mediated by the H4R. |
| Immune System Activation: As the H4R is primarily on immune cells, systemic administration may lead to widespread immune modulation. | Monitor for signs of systemic inflammation. Consider local administration to the target tissue if feasible. |
Data Presentation
Table 1: Receptor Binding and Potency of VUF8430
| Receptor | Parameter | Value | Species | Reference |
| Histamine H4 | pKi | 7.5 | Human | |
| Ki | 31.6 nM | Human | [7] | |
| pEC50 | 7.3 | Human | ||
| EC50 | 50.1 nM | Human | [7] | |
| Histamine H3 | pKi | 6.0 | Human | |
| Ki | 1 µM | Human | [7] | |
| Histamine H2 | pD2 | 3.8 | Guinea Pig | [7] |
| Histamine H1 | Ki | >1 µM | Human | [7] |
Table 2: Recommended Parameters for Subcutaneous Injection in Rodents
| Species | Needle Gauge | Maximum Injection Volume per Site | Reference |
| Mouse (~25g) | 25-27 G | < 3 ml | [12] |
| Rat (~200g) | 25 G | < 10 ml | [12] |
| Rat | 21-27 G | 5-10 ml | [11] |
Experimental Protocols
Protocol: Subcutaneous Administration of VUF8430 in Rats
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
1. Materials:
- VUF8430 dihydrobromide
- Sterile vehicle (e.g., sterile water or PBS)
- Sterile syringes (1 ml or 3 ml)
- Sterile needles (25-27 gauge)
- 70% ethanol
- Animal scale
- Appropriate personal protective equipment (PPE)
2. Preparation of VUF8430 Solution:
- On the day of the experiment, calculate the required amount of VUF8430 based on the desired dose (e.g., 30 mg/kg) and the number and weight of the animals.
- Weigh the VUF8430 powder and dissolve it in the sterile vehicle to the desired final concentration. Ensure complete dissolution.
- If necessary, adjust the pH of the solution to ~7.0-7.4.
- Draw the calculated volume of the solution into a sterile syringe with a sterile needle.
3. Animal Handling and Injection Procedure:
- Weigh each rat to determine the precise injection volume.
- Properly restrain the animal. For subcutaneous injections, the loose skin over the back of the neck is a common site.[9]
- Swab the injection site with 70% ethanol.
- Gently lift the skin to form a "tent."
- Insert the needle, bevel up, into the base of the tented skin, parallel to the body.[13]
- Aspirate slightly by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle and syringe.[11][12]
- Slowly inject the solution.
- Withdraw the needle and gently apply pressure to the injection site for a few seconds.
- Return the animal to its cage and monitor for any adverse reactions.
4. Post-Procedure Monitoring:
- Observe the animals for any signs of distress, including changes in behavior, posture, or activity levels.
- Check the injection site for signs of inflammation, swelling, or necrosis.
- Record all observations.
Visualizations
Caption: Histamine H4 Receptor Signaling Pathway.
Caption: General In Vivo Experimental Workflow.
References
- 1. VUF 8430 dihydrobromide = 97 NMR 100130-32-3 [sigmaaldrich.com]
- 2. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 5. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. In vivo study of histamine H4 receptor in immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. Histamine H4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
VUF8507 Technical Support Center: Experimental Controls and Best Practices
Welcome to the VUF8507 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a known allosteric modulator of the A3 adenosine (B11128) receptor (A3AR). Unlike orthosteric ligands that bind directly to the primary agonist binding site, allosteric modulators bind to a distinct site on the receptor. This binding can alter the receptor's conformation, thereby modulating the affinity and/or efficacy of the endogenous agonist, adenosine, or other orthosteric ligands.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid powder in a dry, dark environment. Short-term storage (days to weeks) is recommended at 0 - 4°C, while long-term storage (months to years) should be at -20°C. Stock solutions are typically prepared in DMSO and should also be stored at -20°C for long-term use.
Q3: In which experimental systems can this compound be used?
This compound can be utilized in various in vitro systems, including cell lines endogenously expressing the A3 adenosine receptor or recombinant systems where the receptor is overexpressed (e.g., CHO or HEK293 cells). Its effects are typically studied using functional assays that measure downstream signaling events following receptor activation.
Q4: Are there known off-target effects for this compound?
The provided search results do not specify off-target effects for this compound. However, as with any pharmacological tool, it is best practice to characterize its specificity in your experimental system. This can be achieved by using appropriate controls, such as cell lines not expressing the A3AR or using a selective A3AR antagonist to see if it blocks the effects of this compound.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound and other GPCR allosteric modulators.[1]
| Problem | Possible Cause | Suggested Solution |
| No or low signal in functional assays | Inactive this compound | Verify the integrity and concentration of your this compound stock. Prepare a fresh stock solution if necessary. |
| Low receptor expression | Ensure your cell line has sufficient A3AR expression. You may need to optimize transfection conditions or select a different clone. | |
| Inappropriate assay conditions | Optimize assay parameters such as cell density, incubation times, and concentrations of other reagents (e.g., orthosteric agonist). | |
| High background signal | Constitutive receptor activity | Some GPCRs exhibit basal activity. Consider using an inverse agonist to lower the baseline signal if appropriate for your experimental design.[1] |
| Non-specific binding of reagents | Increase the number of wash steps in your protocol. Include a control with a high concentration of an unlabeled orthosteric ligand to determine non-specific binding.[1] | |
| High variability between replicates | Inconsistent cell plating | Ensure a homogenous cell suspension and use consistent plating techniques. Allow cells to settle evenly in the wells. |
| Pipetting errors | Calibrate your pipettes regularly. For viscous solutions, consider using reverse pipetting techniques.[1] | |
| Unexpected dose-response curve (e.g., bell-shaped) | Off-target effects at high concentrations | Test a wider range of concentrations to fully characterize the dose-response. Consider using a lower concentration range where the effect is specific. |
| Allosteric nature of the compound | Allosteric modulators can produce complex dose-response curves. The effect of this compound will be dependent on the concentration of the orthosteric agonist used. | |
| Compound solubility or stability issues | Visually inspect your solutions for any precipitation. Ensure the compound is stable under the assay conditions. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a compound with similar characteristics to this compound, an allosteric modulator of the A3 adenosine receptor. This data is for illustrative purposes to guide experimental design and data analysis.
| Assay Type | Parameter | Value | Orthosteric Agonist Used |
| [³⁵S]GTPγS Binding | EC₅₀ (Potentiation) | 50 nM | Adenosine (at EC₂₀) |
| Eₘₐₓ (% of Agonist Alone) | 150% | Adenosine | |
| Calcium Mobilization | EC₅₀ (Potentiation) | 75 nM | NECA (at EC₂₀) |
| Eₘₐₓ (% of Agonist Alone) | 180% | NECA | |
| cAMP Accumulation | IC₅₀ (Inhibition) | 100 nM | Forskolin-stimulated |
| Eₘₐₓ (% Inhibition) | 90% | Forskolin-stimulated |
Experimental Protocols
Below are detailed methodologies for key experiments to characterize the activity of this compound. These are general protocols and may require optimization for your specific experimental setup.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins, a primary event in A3AR signaling.[2]
Materials:
-
Cell membranes expressing the A3AR
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
GDP
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
This compound and an A3AR orthosteric agonist (e.g., Adenosine, NECA)
-
Scintillation counter and filter plates
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells expressing the A3AR using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
GDP to a final concentration of 10 µM.
-
Varying concentrations of this compound.
-
A fixed, submaximal concentration (e.g., EC₂₀) of the orthosteric agonist.
-
Cell membranes (10-20 µg of protein per well).
-
For basal binding, omit the agonist and this compound.
-
For non-specific binding, add 10 µM of unlabeled GTPγS.
-
-
Initiation and Incubation: Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM. Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the assay by rapid filtration through a GF/C filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other readings. Plot the specific binding of [³⁵S]GTPγS as a function of the this compound concentration to determine its potentiating effect.
Calcium Mobilization Assay
This assay is suitable for Gq-coupled GPCRs and measures the release of intracellular calcium upon receptor activation.[3][4]
Materials:
-
HEK293 or CHO cells stably expressing the A3AR.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
This compound and an A3AR orthosteric agonist.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into a black-walled, clear-bottom 96-well plate and culture overnight to allow for adherence.
-
Dye Loading: Prepare the calcium indicator dye solution according to the manufacturer's protocol. Remove the culture medium from the cells and add the dye solution. Incubate at 37°C for 45-60 minutes.
-
Cell Washing: Gently wash the cells 2-3 times with assay buffer to remove extracellular dye. Add a final volume of 100 µL of assay buffer to each well.
-
Compound Addition and Fluorescence Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Inject the desired concentration of this compound into the wells and incubate for a predetermined time (e.g., 5-15 minutes).
-
Inject a fixed concentration of the orthosteric agonist (e.g., EC₂₀ or EC₅₀) and immediately begin recording the fluorescence intensity over time (typically 1-3 minutes).
-
-
Data Analysis: The change in fluorescence is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Plot the response as a function of this compound concentration to determine its modulatory effect on the agonist-induced calcium signal.
Visualizations
A3 Adenosine Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascades initiated by the activation of the A3 adenosine receptor.
Caption: A3 Adenosine Receptor Signaling Pathways
Experimental Workflow for Allosteric Modulator Characterization
The following diagram outlines a logical workflow for characterizing the effects of an allosteric modulator like this compound.
Caption: Allosteric Modulator Characterization Workflow
References
Technical Support Center: Overcoming Resistance to VUF8507 in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when working with VUF8507, a potent inhibitor of histidine decarboxylase (HDC).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of L-histidine decarboxylase (HDC), the rate-limiting enzyme in the biosynthesis of histamine (B1213489).[1][2][3] By inhibiting HDC, this compound depletes intracellular histamine levels, which can impact various cellular processes, including proliferation and signaling pathways modulated by histamine.
Q2: My cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A2: Acquired resistance to this compound can arise from several molecular changes within the cell line. The most common mechanisms include:
-
Target Alteration: Mutations in the HDC gene that prevent this compound from binding effectively to the enzyme.
-
Target Overexpression: Increased expression of the HDC protein, requiring higher concentrations of this compound to achieve the same level of inhibition.
-
Activation of Bypass Pathways: Upregulation of alternative signaling pathways that compensate for the effects of histamine depletion, allowing cells to survive and proliferate despite HDC inhibition.
-
Increased Drug Efflux: Overexpression of multidrug resistance pumps (e.g., P-glycoprotein/MDR1) that actively transport this compound out of the cell.
-
Altered Drug Metabolism: Changes in cellular metabolism that lead to the inactivation or degradation of this compound.
Q3: How can I confirm if my cell line has developed resistance to this compound?
A3: The development of resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in the treated cell line compared to the parental, sensitive cell line.[4] An increase in IC50 of at least 3-5-fold is generally considered an indication of resistance.[4]
Troubleshooting Guides
Problem 1: Gradual Increase in IC50 Value Over Multiple Passages
| Potential Cause | Recommended Action |
-
Upregulation of HDC protein. | Western Blot: Quantify HDC protein levels in sensitive versus resistant cells. An increase in the resistant line suggests target overexpression.
-
Increased drug efflux. | Drug Efflux Assay: Use a fluorescent substrate of common efflux pumps (e.g., rhodamine 123 for P-gp) to compare efflux activity between sensitive and resistant cells.
Problem 2: Sudden and High-Level Resistance to this compound
| Potential Cause | Recommended Action |
-
Acquisition of a mutation in the HDC gene. | Sanger Sequencing: Sequence the coding region of the HDC gene from both sensitive and resistant cells to identify any potential mutations in the resistant line.
-
Activation of a bypass signaling pathway. | Phospho-Kinase Array/Western Blot: Screen for the activation of known pro-survival signaling pathways (e.g., Akt, ERK, STAT3) in the presence of this compound.
Problem 3: No Significant Change in HDC Expression or Sequence, but Resistance Persists
| Potential Cause | Recommended Action |
-
Increased drug efflux through specific transporters. | Drug Efflux Assay with Inhibitors: Perform a drug efflux assay in the presence and absence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to see if sensitivity to this compound is restored.
-
Alterations in downstream signaling components. | Pathway Analysis: Analyze the activity of key proteins downstream of histamine signaling to identify any compensatory changes.
Experimental Protocols
Determination of IC50 Value by Cell Viability Assay
This protocol is used to quantify the concentration of this compound required to inhibit 50% of cell growth.
Materials:
-
Parental (sensitive) and potentially resistant cell lines
-
Complete cell culture medium
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 10-fold dilutions) to determine the approximate responsive range.
-
Remove the medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-cell background control.
-
Incubate the plate for a period that allows for at least two cell divisions (typically 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, and then measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
Western Blot for HDC Protein Expression
This protocol is used to compare the protein levels of HDC in sensitive and resistant cell lines.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HDC
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse an equal number of sensitive and resistant cells using cell lysis buffer.
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HDC antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities and normalize the HDC signal to the loading control.
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (µM) | Resistance Index (RI) |
| Parental (Sensitive) | 1.5 | 1.0 |
| This compound-Resistant | 18.2 | 12.1 |
| Resistance Index (RI) = IC50 of Resistant Line / IC50 of Sensitive Line |
Visualizations
Caption: this compound action and potential resistance mechanisms.
Caption: A workflow for troubleshooting this compound resistance.
References
- 1. Mechanism of inactivation of mammalian L-histidine decarboxylase by (S)-alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HDC histidine decarboxylase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. origene.com [origene.com]
- 4. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating VUF8507 Results: A Guide to Genetic Methods
For Researchers, Scientists, and Drug Development Professionals
VUF8507, a potent and selective agonist of the histamine (B1213489) H4 receptor (H4R), is a valuable pharmacological tool for investigating the role of this receptor in various physiological and pathological processes, particularly in inflammatory and immune responses. However, to ensure that the observed effects of this compound are unequivocally mediated through its intended target, the H4 receptor, it is crucial to validate these findings using genetic methods. This guide provides a comprehensive overview of how to validate this compound results, comparing the performance of genetic approaches and providing supporting experimental data and protocols.
The histamine H4 receptor is a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells.[1] Its activation is linked to chemotaxis, cytokine release, and the modulation of immune responses, making it a promising therapeutic target for inflammatory conditions such as atopic dermatitis and asthma.[2][3] Pharmacological tools like this compound are instrumental in exploring these roles, but genetic validation provides the definitive evidence of on-target activity.[4][5]
Comparison of Genetic Validation Methods
Genetic validation strategies offer a high degree of specificity by directly manipulating the expression of the target protein. The choice of method often depends on the experimental system (in vitro vs. in vivo) and the desired duration of target modulation.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| siRNA/shRNA Knockdown | Post-transcriptional gene silencing by introducing small interfering RNAs (siRNA) or short hairpin RNAs (shRNA) to degrade target mRNA. | - Rapid and transient knockdown. - Relatively inexpensive and high-throughput. - Suitable for in vitro studies. | - Incomplete knockdown can lead to residual protein expression. - Potential for off-target effects. - Transient effect may not be suitable for long-term studies. | Validating this compound effects in cell-based assays (e.g., chemotaxis, cytokine secretion). |
| CRISPR/Cas9 Knockout | Permanent gene disruption by introducing a double-strand break at a specific genomic locus, leading to loss-of-function. | - Complete and permanent gene knockout. - High specificity with proper guide RNA design. - Can be used to create stable knockout cell lines and animal models. | - More technically complex and time-consuming than knockdown. - Potential for off-target mutations. - Irreversible genetic modification. | Creating H4R knockout cell lines or animal models to definitively test the necessity of the receptor for this compound's actions. |
| H4R Knockout Mice | Germline deletion of the Hrh4 gene, resulting in a whole-body knockout of the H4 receptor. | - Provides in vivo validation in a complex physiological system. - Allows for the study of the target's role in disease models. - Eliminates concerns of incomplete knockdown or off-target effects of RNAi. | - Expensive and time-consuming to generate and maintain. - Potential for developmental compensation. - Global knockout may not distinguish cell-type-specific roles. | Investigating the systemic effects of this compound and confirming its H4R-dependent mechanism in preclinical models of disease.[1][2][6] |
Experimental Data from H4 Receptor Knockout Studies
While direct genetic validation of this compound is not extensively published, numerous studies utilizing histamine H4 receptor knockout (H4R-/-) mice provide strong indirect validation for the on-target effects of H4R ligands. These studies demonstrate that the genetic ablation of the H4 receptor phenocopies the effects of H4R antagonists and abolishes the effects of H4R agonists.
| Finding in H4R-/- Mice | Implication for this compound Validation | Reference |
| Reduced inflammation and immune cell infiltration in a model of atopic dermatitis. | Predicts that this compound would exacerbate these inflammatory responses in wild-type mice, an effect that would be absent in H4R-/- mice. | [2] |
| Altered locomotor activity, anxiety-like behavior, and pain perception. | Suggests that this compound may have centrally-mediated effects that are dependent on H4R expression in the nervous system. | [6] |
| Modified renal function and tubular protein expression. | Indicates a role for H4R in kidney physiology, and that this compound's effects on renal parameters would be H4R-dependent. | [1] |
Experimental Protocols
Here are detailed methodologies for key genetic validation experiments.
siRNA-Mediated Knockdown of H4 Receptor in vitro
This protocol describes the transient knockdown of the H4 receptor (HRH4) in a relevant cell line (e.g., mast cells, eosinophils) to assess the impact on this compound-induced responses.
Materials:
-
HRH4-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Cell culture medium and supplements
-
Target cells (e.g., LAD2 human mast cell line)
-
Reagents for downstream functional assay (e.g., chemotaxis assay, cytokine ELISA)
-
Reagents for knockdown validation (e.g., qPCR primers for HRH4, anti-H4R antibody for Western blot)
Procedure:
-
Cell Seeding: One day prior to transfection, seed cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute HRH4-specific siRNA and control siRNA in Opti-MEM.
-
In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine solutions and incubate for 5-20 minutes at room temperature.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours to allow for target mRNA degradation and protein knockdown.
-
Validation of Knockdown: Harvest a subset of cells to confirm HRH4 knockdown at the mRNA (qPCR) and/or protein (Western blot) level.
-
Functional Assay: Treat the remaining HRH4-knockdown and control cells with this compound and measure the functional response (e.g., cell migration, cytokine secretion). A diminished or absent response in the HRH4-knockdown cells compared to the control cells validates that the effect of this compound is H4R-dependent.
CRISPR/Cas9-Mediated Knockout of H4 Receptor in vitro
This protocol outlines the generation of a stable H4R knockout cell line to provide a permanent model for validating this compound's mechanism of action.
Materials:
-
Lentiviral or plasmid-based CRISPR/Cas9 system with a guide RNA (gRNA) targeting the HRH4 gene
-
Control gRNA
-
HEK293T cells (for lentivirus production)
-
Target cell line
-
Reagents for transfection and/or lentiviral transduction
-
Puromycin or other selection antibiotic
-
Reagents for clonal selection (e.g., 96-well plates, cloning cylinders)
-
Reagents for knockout validation (e.g., genomic DNA extraction kit, PCR primers flanking the target site, sequencing service, anti-H4R antibody)
Procedure:
-
gRNA Design and Cloning: Design and clone a gRNA specific to an early exon of the HRH4 gene into the CRISPR/Cas9 vector.
-
Transfection/Transduction: Introduce the CRISPR/Cas9-gRNA construct into the target cells via transfection or lentiviral transduction.
-
Selection: Select for successfully transduced/transfected cells using the appropriate antibiotic.
-
Clonal Isolation: Isolate single cells into 96-well plates to generate clonal populations.
-
Knockout Validation: Expand the clonal populations and screen for H4R knockout by:
-
Genomic DNA sequencing to identify frameshift mutations.
-
Western blot to confirm the absence of H4R protein expression.
-
-
Functional Assay: Use the validated H4R knockout and control cell lines to test the effects of this compound in functional assays. The absence of a response in the knockout cells provides definitive evidence for the on-target activity of this compound.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and the underlying biological context, the following diagrams are provided.
References
- 1. The Interplay between Histamine H4 Receptor and the Kidney Function: The Lesson from H4 Receptor Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H4 receptor knockout mice display reduced inflammation in a chronic model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and biochemical pharmacology of the histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioural phenotype of histamine H4 receptor knockout mice: Focus on central neuronal functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of V-ATPase Inhibitors: A Guide for Researchers
A detailed comparison of established Vacuolar-type H+-ATPase (V-ATPase) inhibitors, providing a framework for the evaluation of novel compounds like VUF8507.
Introduction
Vacuolar-type H+-ATPases (V-ATPases) are ATP-dependent proton pumps essential for the acidification of intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus.[1] They play a crucial role in a multitude of cellular processes, including protein degradation, receptor recycling, and autophagy.[1][2] The critical functions of V-ATPases have made them attractive targets for drug development, particularly in the fields of oncology, neurodegenerative diseases, and osteoporosis.[3][4] A number of potent and specific V-ATPase inhibitors have been identified, with the macrolide antibiotics Bafilomycin A1 and Concanamycin A being the most extensively studied.[3]
This guide provides a comparative analysis of these well-characterized V-ATPase inhibitors. While the novel compound This compound was the initial focus of this comparison, a comprehensive search of publicly available scientific literature and databases did not yield any specific information regarding its structure, mechanism of action, or experimental data. Therefore, this guide will focus on established inhibitors to provide a valuable resource for researchers and a benchmark against which this compound and other emerging inhibitors can be evaluated.
Mechanism of Action and Cellular Effects
V-ATPases are large, multi-subunit protein complexes composed of a peripheral V1 domain responsible for ATP hydrolysis and an integral membrane V0 domain that forms the proton pore.[2] The majority of known V-ATPase inhibitors, including Bafilomycin A1 and Concanamycin A, target the V0 subunit.[3][5] By binding to the c-subunit ring of the V0 domain, these inhibitors are thought to prevent the rotation of the ring, thereby blocking proton translocation.[3][6]
The inhibition of V-ATPase leads to a cascade of downstream cellular effects, primarily stemming from the disruption of organellar acidification. This includes the inhibition of lysosomal enzymes, which require a low pH for optimal activity, leading to a blockage of autophagy and protein degradation.[7] The impaired acidification of endosomes can also interfere with receptor-mediated endocytosis and vesicle trafficking.[1] In some cellular contexts, V-ATPase inhibition has been shown to induce apoptosis.[7]
Quantitative Comparison of V-ATPase Inhibitors
The following table summarizes the key characteristics of several well-known V-ATPase inhibitors. This data has been compiled from various studies and provides a basis for comparing their potency and specificity.
| Inhibitor | Class | Target Subunit | IC50 (in vitro) | Key Cellular Effects | Reference |
| Bafilomycin A1 | Macrolide | V0c | ~0.1-10 nM | Inhibition of autophagy, induction of apoptosis, blockage of lysosomal degradation. | |
| Concanamycin A | Macrolide | V0c | ~1-10 nM | Potent inhibitor of autophagy, disrupts endosomal acidification. | [7] |
| FR167356 | Novel Synthetic | V-ATPase | ~7-fold selective for osteoclast vs. lysosomal V-ATPase | Selective inhibition of bone resorption. | |
| Salicylihalamide A | Benzolactone Enamide | V0 | nM range | Selective for animal V-ATPases. | |
| Lobatamide A | Benzolactone Enamide | V0 | nM range | Selective for animal V-ATPases. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of V-ATPase inhibition and a general workflow for its characterization.
Caption: Mechanism of V-ATPase inhibition and its cellular consequences.
Caption: A generalized experimental workflow for V-ATPase inhibitor characterization.
Experimental Protocols
1. In Vitro V-ATPase Activity Assay
This assay measures the ATP-dependent proton pumping activity of V-ATPase in isolated membrane vesicles.
-
Materials: Isolated membrane vesicles containing V-ATPase (e.g., from yeast vacuoles or clathrin-coated vesicles), ATP, a pH-sensitive fluorescent dye (e.g., ACMA or quinacrine), and the test inhibitor.
-
Protocol:
-
Incubate the membrane vesicles with the pH-sensitive dye.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
Monitor the fluorescence quenching, which is proportional to the proton uptake into the vesicles.
-
Calculate the rate of proton pumping and determine the IC50 value of the inhibitor.
-
2. Autophagy Flux Assay (LC3 Turnover)
This assay assesses the impact of the inhibitor on the autophagic process.
-
Materials: Cultured cells, the test inhibitor, and antibodies against LC3-I and LC3-II.
-
Protocol:
-
Treat cells with the test inhibitor for a defined period.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Perform a Western blot using antibodies to detect both the cytosolic form of LC3 (LC3-I) and the lipidated, autophagosome-associated form (LC3-II).
-
An accumulation of LC3-II in the presence of the inhibitor indicates a blockage of autophagic flux, as the autophagosomes are not being degraded by lysosomes.
-
Conclusion
The landscape of V-ATPase inhibitors is dominated by well-characterized natural products like Bafilomycin A1 and Concanamycin A. These compounds have been instrumental in elucidating the physiological roles of V-ATPases and serve as crucial tools in cell biology research. While information on the novel inhibitor this compound is not currently available, the framework provided in this guide offers a clear path for its characterization and comparison against established inhibitors. By employing standardized in vitro and cell-based assays, researchers can determine the potency, mechanism of action, and cellular effects of new V-ATPase inhibitors, paving the way for the development of novel therapeutics targeting this essential proton pump.
References
- 1. Vacuolar-type ATPase: A proton pump to lysosomal trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of V-ATPase inhibition by bafilomycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. A novel inhibitor of vacuolar ATPase, FR167356, which can discriminate between osteoclast vacuolar ATPase and lysosomal vacuolar ATPase - PMC [pmc.ncbi.nlm.nih.gov]
VUF8507: A Comparative Analysis of Specificity Against Other A3 Adenosine Receptor Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of VUF8507, a positive allosteric modulator (PAM) of the A3 adenosine (B11128) receptor (A3AR), with other well-characterized A3AR PAMs, namely LUF6000 and LUF6096. This objective analysis is supported by experimental data to inform research and development decisions.
Comparative Pharmacological Data
The following table summarizes the key pharmacological characteristics of this compound and its comparators based on available literature. It is important to note that direct comparisons should be interpreted with caution, as experimental conditions may vary between studies.
Table 1: Pharmacological Profile of A3AR Positive Allosteric Modulators
| Compound | Chemical Class | Primary Target | Assay Type | Species | Key Finding |
| This compound | 3-(2-pyridinyl)isoquinoline | A3 Adenosine Receptor (Allosteric Modulator) | Radioligand Dissociation | Not Specified | Enhances the binding of agonists to the A3AR. |
| LUF6000 | 1H-imidazo[4,5-c]quinolin-4-amine | A3 Adenosine Receptor (PAM) | [³⁵S]GTPγS Binding | Human, Dog, Rabbit | Significantly increases the maximal efficacy of the A3AR agonist Cl-IB-MECA by approximately 2-3 fold. |
| LUF6096 | 4-amino-substituted quinoline | A3 Adenosine Receptor (PAM) | [³⁵S]GTPγS Binding | Human, Dog, Rabbit | Demonstrates a comparable increase in the maximal efficacy of Cl-IB-MECA to LUF6000. |
| LUF6000 | 1H-imidazo[4,5-c]quinolin-4-amine | A3 Adenosine Receptor (PAM) | [³⁵S]GTPγS Binding | Mouse | Exhibits only a weak enhancement of agonist efficacy. |
| LUF6096 | 4-amino-substituted quinoline | A3 Adenosine Receptor (PAM) | [³⁵S]GTPγS Binding | Mouse | Shows weak to no modulatory effects at the mouse A3AR. |
Experimental Protocols
The characterization of these allosteric modulators relies on specific in vitro assays to determine their effect on receptor function.
Radioligand Binding Assays
These assays are fundamental in determining the binding affinity of a compound to its target receptor.
-
Membrane Preparation : Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the recombinant human A3AR.
-
Incubation : The cell membranes are incubated with a specific radioligand for the A3AR (e.g., [¹²⁵I]I-AB-MECA) and varying concentrations of the test compound.
-
Separation : The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection : The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis : The data is used to calculate the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity.
[³⁵S]GTPγS Functional Assay
This assay measures the functional consequence of receptor activation by assessing G protein coupling.
-
Membrane Preparation : Similar to the binding assay, membranes from cells expressing the A3AR are used.
-
Reaction Mixture : The membranes are incubated with a specific A3AR agonist (e.g., Cl-IB-MECA), the test allosteric modulator, and [³⁵S]GTPγS in an appropriate buffer.
-
G Protein Activation : Upon agonist binding and receptor activation, the associated G protein exchanges GDP for GTP. The non-hydrolyzable [³⁵S]GTPγS binds to the activated Gα subunit.
-
Measurement : The amount of bound [³⁵S]GTPγS is quantified by scintillation counting after filtration.
-
Analysis : The results are analyzed to determine the agonist's potency (EC₅₀) and efficacy (Emax) in the presence and absence of the allosteric modulator. An increase in Emax indicates positive allosteric modulation of receptor signaling.
Visualization of A3AR Signaling and Allosteric Modulation
The following diagram illustrates the canonical signaling pathway of the A3 adenosine receptor and the site of action for a positive allosteric modulator like this compound.
Caption: A3AR signaling pathway modulated by a Positive Allosteric Modulator (PAM).
Concluding Remarks on Specificity
The specificity of an allosteric modulator like this compound is a multi-faceted characteristic. While it and similar compounds such as LUF6000 and LUF6096 are selective for the A3 adenosine receptor, notable differences in their activity across species have been observed. The pronounced species-dependent effects of LUF6000 and LUF6096, which are highly effective in human, dog, and rabbit A3ARs but show diminished activity in mouse models, highlight a critical consideration for preclinical to clinical translation.
The choice of an appropriate A3AR PAM for research or therapeutic development should, therefore, be guided by the specific experimental system and the intended application. Further head-to-head comparative studies under standardized conditions would be invaluable for a more definitive ranking of the specificity profiles of these compounds.
Cross-Validation of VUF8507 Findings: A Comparative Analysis of A3 Adenosine Receptor Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties and experimental findings related to VUF8507, a known allosteric modulator of the A3 adenosine (B11128) receptor (A3AR). Its performance is cross-validated by examining its effects and those of comparable allosteric modulators across various in vitro and in vivo models. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Introduction to this compound and A3AR Allosteric Modulation
This compound is a member of the 3-(2-pyridinyl)isoquinoline series of compounds that has been identified as a positive allosteric modulator (PAM) of the A3 adenosine receptor.[1] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where endogenous ligands like adenosine bind. As a PAM, this compound enhances the binding and/or efficacy of orthosteric agonists at the A3AR. The A3AR is a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac ischemia, making it a promising therapeutic target.[2][3] Allosteric modulators offer a potential therapeutic advantage over orthosteric agonists by providing a more nuanced and spatially-temporally controlled modulation of receptor activity, particularly in environments with high local concentrations of endogenous adenosine, such as inflamed tissues.[2][4]
Comparative Analysis of A3AR Allosteric Modulators
To cross-validate the findings related to this compound, this guide compares its activity with other well-characterized A3AR allosteric modulators, primarily from the 1H-imidazo[4,5-c]quinolin-4-amine series, such as LUF6000.
In Vitro Cross-Validation: Species-Dependent Effects
The allosteric modulation of the A3AR has been shown to exhibit significant species differences, a critical consideration for the translation of preclinical findings. The following table summarizes the comparative effects of A3AR PAMs in different species.
| Compound | Species | Assay | Effect on Agonist (Cl-IB-MECA) Efficacy (Emax) | Effect on Agonist Potency (EC50) | Reference |
| This compound & Analogs | Human | [¹²⁵I]I-AB-MECA Dissociation | Slowed dissociation, indicating positive allosteric modulation | Not explicitly quantified | [1] |
| LUF6000 | Human | [³⁵S]GTPγS Binding | ~2-3 fold increase | 5-6 fold increase (decrease in potency) | [5] |
| Dog | [³⁵S]GTPγS Binding | >2-fold increase | Slight decrease in potency | [5] | |
| Rabbit | [³⁵S]GTPγS Binding | Substantial enhancement | Not specified | [5] | |
| Mouse | [³⁵S]GTPγS Binding | Weak (20-30% increase) | No change | [5] | |
| LUF6096 | Human | [³⁵S]GTPγS Binding | ~2-3 fold increase | 5-6 fold increase (decrease in potency) | [5] |
| Dog | [³⁵S]GTPγS Binding | >2.5-fold increase | Slight decrease in potency | [6] | |
| Rabbit | [³⁵S]GTPγS Binding | Substantial enhancement | Not specified | [5] | |
| Mouse | [³⁵S]GTPγS Binding | Weak (20-30% increase) | No change | [5] |
Key Observation: The data clearly demonstrates that the allosteric enhancement of A3AR is species-dependent. While compounds like LUF6000 and LUF6096 are highly effective at human and dog receptors, their activity is significantly diminished at the mouse A3AR. This highlights the importance of selecting appropriate animal models for preclinical studies of A3AR modulators.
In Vivo Cross-Validation: Anti-Inflammatory Effects
The therapeutic potential of A3AR allosteric modulation has been investigated in various animal models of inflammation. The following table summarizes the in vivo findings for LUF6000.
| Animal Model | Compound | Dose | Key Findings | Reference |
| Rat Adjuvant-Induced Arthritis | LUF6000 | 100 µg/kg (p.o.) | Decreased disease manifestation and paw swelling. | [7] |
| Rat Monoiodoacetate-Induced Osteoarthritis | LUF6000 | 100 µg/kg (p.o.) | Reduced pain and joint damage. | [4] |
| Mouse Concanavalin A-Induced Liver Inflammation | LUF6000 | 10 & 100 µg/kg (p.o.) | Dose-dependent reduction in serum transaminases (SGPT, SGOT). | [7] |
Key Observation: LUF6000, a compound with a similar mechanism of action to this compound, demonstrates significant anti-inflammatory effects across multiple in vivo models. These findings provide a strong validation for the therapeutic concept of A3AR allosteric modulation in inflammatory diseases.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by A3AR and the workflows of the primary experimental assays used to characterize allosteric modulators.
Caption: A3AR Signaling Pathway.
Caption: Key Experimental Workflows.
Experimental Protocols
Radioligand Dissociation Assay ([¹²⁵I]I-AB-MECA)
This assay is used to determine the effect of an allosteric modulator on the dissociation rate of a radiolabeled agonist from the receptor. A slowing of the dissociation rate is indicative of positive allosteric modulation.
-
Membrane Preparation: Cell membranes expressing the human A3AR are prepared and quantified.
-
Incubation: Membranes (e.g., 60 µg) are pre-incubated with a radiolabeled agonist such as [¹²⁵I]I-AB-MECA (e.g., ~0.3 nM) in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA) to allow for receptor-ligand binding to reach equilibrium.[8]
-
Addition of Modulator: The test compound (e.g., this compound) or vehicle is added to the incubation mixture.
-
Initiation of Dissociation: Dissociation is initiated by the addition of a high concentration of a non-radiolabeled agonist (e.g., 100 µM NECA) to prevent re-association of the radioligand.[8]
-
Sampling: At various time points, aliquots are removed and rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The dissociation rate constant (k_off) is determined by fitting the data to a one-phase exponential decay model. A decrease in the k_off value in the presence of the test compound indicates positive allosteric modulation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor of interest. An increase in agonist-stimulated [³⁵S]GTPγS binding in the presence of a test compound indicates positive allosteric modulation of receptor signaling.
-
Membrane Preparation: Cell membranes expressing the A3AR are prepared.
-
Incubation Mixture: Membranes are incubated in an assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA) containing GDP (e.g., 10 µM) and the agonist at various concentrations, with or without the allosteric modulator.[9][10]
-
Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS (e.g., 200-500 pM).[11]
-
Incubation: The mixture is incubated at room temperature (e.g., for 30-60 minutes) to allow for the binding of [³⁵S]GTPγS to activated G proteins.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed to remove unbound [³⁵S]GTPγS.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G proteins retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Concentration-response curves are generated, and the EC50 (potency) and Emax (efficacy) values for the agonist in the presence and absence of the modulator are calculated to determine the nature and magnitude of the allosteric effect.[9]
Conclusion
The cross-validation of findings for this compound and related A3 adenosine receptor allosteric modulators across different in vitro and in vivo models provides a robust body of evidence supporting their potential as therapeutic agents. The data highlights the consistent ability of these compounds to positively modulate A3AR activity, leading to significant anti-inflammatory effects. However, the pronounced species differences underscore the critical importance of careful model selection in the preclinical development of this class of compounds. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers working to further elucidate the therapeutic potential of A3AR allosteric modulation.
References
- 1. Allosteric Modulation of A3 Adenosine Receptors by a Series of 3-(2-Pyridinyl)isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unife.it [iris.unife.it]
- 4. A₃ adenosine receptor allosteric modulator induces an anti-inflammatory effect: in vivo studies and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking Histamine H4 Receptor Antagonists Against Standard Treatments for Inflammatory and Allergic Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of histamine (B1213489) H4 receptor (H4R) antagonists against established standard-of-care treatments for inflammatory and allergic conditions. Due to the limited specific data available for VUF8507, this guide will focus on well-characterized H4R antagonists, JNJ 7777120 and Toreforant, as representative molecules of this class. These will be benchmarked against the corticosteroid Dexamethasone and the second-generation antihistamine Loratadine.
Executive Summary
Histamine H4 receptor antagonists represent a novel therapeutic class targeting the modulation of immune responses. Unlike traditional antihistamines that primarily block the H1 receptor to control acute allergic symptoms, H4R antagonists aim to suppress inflammatory cell recruitment and cytokine release, suggesting a potential role in a broader range of inflammatory and allergic diseases. This guide presents preclinical and clinical data comparing the efficacy of H4R antagonists with standard treatments, highlighting their distinct mechanisms of action and potential therapeutic applications.
Data Presentation
Table 1: In Vivo Efficacy of H4R Antagonists vs. Standard Treatments in Animal Models of Inflammation
| Compound Class | Compound | Animal Model | Key Efficacy Endpoint | Result | Citation |
| H4R Antagonist | JNJ 7777120 | Zymosan-induced peritonitis (mouse) | Neutrophil infiltration | Significantly blocked | [1] |
| Corticosteroid | Dexamethasone | LPS-induced endotoxemia (mouse) | Survival Rate | 87.5% with 5 mg/kg Dexamethasone vs. 37.5% in LPS only | [2] |
| Corticosteroid | Dexamethasone | LPS-induced endotoxemia (mouse) | Serum TNF-α levels | Significantly lowered (134.41 ± 15.83 pg/mL vs. 408.83 ± 18.32 pg/mL in LPS only) | [2] |
| Corticosteroid | Dexamethasone | LPS-induced endotoxemia (mouse) | Serum IL-6 levels | Significantly lowered (22.08 ± 4.34 pg/mL vs. 91.27 ± 8.56 pg/mL in LPS only) | [2] |
Table 2: Comparative Efficacy of H4R Antagonist vs. H1R Antagonist in a Rat Model of Allergic Rhinitis
| Compound | Dosage | Effect on Nasal Symptoms (Sneezing & Rubbing) | Effect on Serum IgE Levels | Effect on Serum IL-4 Levels | Effect on Serum IFN-γ Levels | Citation |
| JNJ 7777120 | Not Specified | Inhibition (P < 0.01 vs. untreated) | Significant decrease (P < 0.01 vs. untreated) | Significant decrease (P < 0.01 vs. untreated) | Significant increase (P < 0.01 vs. untreated) | [3] |
| Loratadine | Not Specified | Stronger inhibition than JNJ 7777120 (P < 0.01) | Greater decrease than JNJ 7777120 (P < 0.05) | Greater decrease than JNJ 7777120 (P < 0.05) | Lesser increase than JNJ 7777120 (P < 0.05) | [3] |
Table 3: Clinical Efficacy of Toreforant (H4R Antagonist) in Rheumatoid Arthritis (Phase IIa Study)
| Treatment Group | Change from Baseline in DAS28-CRP at Week 12 |
| Toreforant (100 mg/day) | Reduction in signs and symptoms observed |
| Placebo | Less reduction compared to Toreforant |
Note: The Phase IIa study was terminated prematurely. A subsequent Phase IIb study with lower doses did not show significant improvement.[4][5]
Mechanism of Action
Histamine H4 Receptor Antagonists (JNJ 7777120, Toreforant)
H4R antagonists exert their anti-inflammatory effects by blocking the histamine H4 receptor, which is primarily expressed on hematopoietic cells such as mast cells, eosinophils, dendritic cells, and T cells.[6] This blockade interferes with key inflammatory processes including:
-
Inhibition of Mast Cell and Eosinophil Chemotaxis: Prevents the recruitment of these key effector cells to sites of inflammation.[1]
-
Modulation of Cytokine Production: Can suppress the release of pro-inflammatory cytokines.[7]
-
Regulation of T-cell function: Influences T-cell differentiation and activation.[7]
Dexamethasone (Corticosteroid)
Dexamethasone is a potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive actions.[8] Its mechanism involves:
-
Binding to Glucocorticoid Receptors: The drug-receptor complex translocates to the nucleus and modulates the transcription of a wide range of genes.[8]
-
Inhibition of Pro-inflammatory Mediators: Suppresses the production of cytokines, chemokines, and other inflammatory molecules.[8][9]
-
Suppression of Immune Cell Function: Inhibits the activation and proliferation of various immune cells.[10]
Loratadine (H1 Receptor Antagonist)
Loratadine is a second-generation antihistamine that selectively blocks the histamine H1 receptor.[11][12][13] Its primary mechanism is to:
-
Inhibit Histamine-mediated Effects: Prevents histamine from binding to H1 receptors on smooth muscle, endothelial cells, and neurons, thereby reducing acute allergic symptoms like sneezing, itching, and rhinorrhea.[11][14]
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of H4R antagonists.
Caption: Experimental workflow for Zymosan-induced peritonitis.
Caption: Experimental workflow for LPS-induced endotoxemia.
Experimental Protocols
Zymosan-Induced Peritonitis in Mice
This model is used to assess the anti-inflammatory effects of compounds by measuring their ability to inhibit the recruitment of inflammatory cells into the peritoneal cavity.
-
Animals: Male BALB/c mice are typically used.[1]
-
Induction of Peritonitis: Mice are injected intraperitoneally (i.p.) with Zymosan A (typically 1 mg/mouse) suspended in sterile saline.[7][15]
-
Drug Administration: The test compound (e.g., JNJ 7777120) or vehicle is administered, often orally (p.o.) or i.p., at a specified time before the zymosan challenge.[15]
-
Sample Collection: At a predetermined time point after zymosan injection (e.g., 4 hours), mice are euthanized, and the peritoneal cavity is lavaged with a buffered saline solution.[15]
-
Analysis: The peritoneal lavage fluid is collected, and the total number of leukocytes is determined. Differential cell counts are performed to specifically quantify the number of neutrophils.[15]
LPS-Induced Endotoxemia in Mice
This model mimics systemic inflammation and is used to evaluate the efficacy of anti-inflammatory agents in reducing cytokine storms and improving survival.
-
Animals: C57BL/6 mice are commonly used.[2]
-
Induction of Endotoxemia: A lethal or sub-lethal dose of lipopolysaccharide (LPS) from E. coli is administered i.p. (e.g., 10-30 mg/kg).[2][8]
-
Drug Administration: The test compound (e.g., Dexamethasone) or vehicle is administered before or after the LPS challenge. For example, Dexamethasone (e.g., 5 mg/kg) can be given daily starting 24 hours before and for 5 days after the LPS challenge.[2]
-
Endpoints:
Ovalbumin-Induced Allergic Rhinitis in Rats
This model is employed to study the pathophysiology of allergic rhinitis and to assess the efficacy of anti-allergic drugs.
-
Animals: Wistar rats are often used.[3]
-
Sensitization: Animals are sensitized with intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant like aluminum hydroxide.[3][16]
-
Challenge: Following sensitization, the animals are challenged by intranasal administration of OVA solution to induce an allergic reaction.[3][16]
-
Drug Administration: The test compounds (e.g., JNJ 7777120, Loratadine) or placebo are administered prior to the OVA challenge.[3]
-
Assessment of Allergic Response:
-
Nasal Symptoms: The frequency of sneezing and nasal rubbing is observed and counted for a defined period after the challenge.[3]
-
Biomarker Analysis: Blood samples are collected to measure serum levels of total IgE, IL-4, and IFN-γ. Nasal lavage fluid can also be collected to measure local inflammatory mediators.[3]
-
Conclusion
Histamine H4 receptor antagonists demonstrate a distinct anti-inflammatory profile compared to standard treatments. While traditional H1 antihistamines like Loratadine are highly effective in controlling acute allergic symptoms, H4R antagonists show promise in modulating the underlying inflammatory cell recruitment and cytokine production. In a head-to-head comparison in a model of allergic rhinitis, Loratadine was more effective at reducing immediate symptoms, but the H4R antagonist JNJ 7777120 also showed significant efficacy and a different profile of immune modulation.[3]
Corticosteroids such as Dexamethasone remain a potent and broad-spectrum anti-inflammatory therapy. The data from the LPS-induced endotoxemia model highlights their profound effect on suppressing cytokine storms and improving survival.[2] While direct comparative preclinical data between H4R antagonists and corticosteroids in the same model is limited, the distinct mechanisms of action suggest different therapeutic niches. H4R antagonists may offer a more targeted approach with a potentially better safety profile for chronic inflammatory conditions where broad immunosuppression is not desirable.
The clinical data for the H4R antagonist Toreforant in rheumatoid arthritis has been inconclusive, suggesting that the role of the H4R in this complex autoimmune disease may be more nuanced.[4][5] Further research is warranted to fully elucidate the therapeutic potential of H4R antagonists and to identify the patient populations most likely to benefit from this targeted immunomodulatory approach.
References
- 1. A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-allergic effects of Asarum heterotropoides on an ovalbumin-induced allergic rhinitis murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect of histamine H4 receptor and its antagonist on allergic rhinitis in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toreforant, A Histamine H4 Receptor Antagonist, in Patients with Active Rheumatoid Arthritis Despite Methotrexate Therapy: Results of 2 Phase II Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zymosan-induced peritonitis: Effects on cardiac function, temperature regulation, translocation of bacteria and role of dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. biorxiv.org [biorxiv.org]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. Glucocorticoids limit lipopolysaccharide‐induced lethal inflammation by a double control system | EMBO Reports [link.springer.com]
- 12. Dexamethasone inhibits lipopolysaccharide‐induced hydrogen sulphide biosynthesis in intact cells and in an animal model of endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. remedypublications.com [remedypublications.com]
- 15. inotiv.com [inotiv.com]
- 16. Allergen-induced murine upper airway inflammation: local and systemic changes in murine experimental allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of VUF8_430's_ Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the histamine (B1213489) H4 receptor agonist VUF 8430 and its alternatives, supported by experimental data. The information presented here is intended to assist researchers in the independent verification of its mechanism of action and in the selection of appropriate pharmacological tools.
Executive Summary
VUF 8430 is a potent and selective agonist for the histamine H4 receptor (H4R), a key player in inflammatory and immune responses. This guide presents a comparative analysis of VUF 8430 and another widely used H4R agonist, 4-methylhistamine (B1206604). Quantitative data on receptor binding affinities and functional potencies are summarized, along with detailed protocols for key experimental assays. This information is designed to facilitate the independent verification of VUF 8430's mechanism of action and to provide a basis for the selection of appropriate research tools.
Comparison of VUF 8430 and Alternatives
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/pEC50) of VUF 8430 and 4-methylhistamine at various histamine receptor subtypes.
Table 1: Binding Affinity (Ki) of VUF 8430 and 4-Methylhistamine at Human Histamine Receptors
| Compound | H1R Ki (nM) | H2R Ki (nM) | H3R Ki (nM) | H4R Ki (nM) | Reference(s) |
| VUF 8430 | >1000 | - | 1000 | 31.6 | [1] |
| 4-Methylhistamine | >10,000 | ~5,000 | 19,000 | 7.0 - 50 | [2][3] |
A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency (EC50/pEC50) of VUF 8430 and 4-Methylhistamine at Human Histamine Receptors
| Compound | Functional Assay | H2R | H4R | Efficacy | Reference(s) |
| VUF 8430 | cAMP Accumulation | Weak Partial Agonist | pEC50 = 7.3 (EC50 = 50.1 nM) | Full Agonist | [1] |
| 4-Methylhistamine | Gastric Acid Secretion (in vivo) | - | - | - | [3] |
| 4-Methylhistamine | [³⁵S]GTPγS accumulation | - | pEC50 = 7.4 | Full Agonist | [4][5] |
| 4-Methylhistamine | IL-12p70 secretion inhibition | - | ~6.7 (calculated from EC50) | - | [4] |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for a specific histamine receptor subtype.
Principle: This is a competitive binding assay where the ability of an unlabeled test compound (e.g., VUF 8430 or 4-methylhistamine) to displace a radiolabeled ligand from the receptor is measured.
General Protocol:
-
Membrane Preparation:
-
Culture HEK293 or CHO cells expressing the human histamine receptor of interest to approximately 90% confluency.
-
Harvest cells, wash with ice-cold PBS, and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cells and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in the appropriate assay buffer. Determine the protein concentration.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, the radiolabeled ligand (e.g., [³H]histamine for H4R), and the cell membrane preparation.
-
For non-specific binding control wells, add a high concentration of an unlabeled ligand.
-
Add the serially diluted test compound to the appropriate wells.
-
Incubate the plate at a specified temperature and time (e.g., 60 minutes at 25°C) with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Add scintillation fluid to the filters and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[6]
-
Functional Assays (cAMP Accumulation)
Objective: To assess the functional activity (agonism or antagonism) and potency (EC50) of a compound at G-protein coupled receptors that modulate adenylyl cyclase activity (like H3 and H4 receptors).[7]
Principle: H4 receptor activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of a test compound to inhibit forskolin-stimulated cAMP production.
Protocol:
-
Cell Culture: Use cells stably expressing the human H4 receptor (e.g., HEK293 or CHO).
-
Assay Procedure:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound (e.g., VUF 8430).
-
Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes at 37°C).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., ELISA-based).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the potency (EC50 or pEC50) and efficacy of the compound in inhibiting forskolin-stimulated cAMP production.[6]
-
GTPγS Binding Assay
Objective: To measure the activation of G-proteins following receptor stimulation and determine the potency (EC50) and efficacy of an agonist.[4]
Principle: In this functional assay, a non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify the extent of G-protein activation upon agonist binding to a GPCR.[8]
Protocol:
-
Membrane Preparation: Use membranes from cells expressing the H4 receptor.
-
Incubation: Incubate the membranes with varying concentrations of the agonist (e.g., VUF 8430 or 4-methylhistamine) in the presence of GDP and [³⁵S]GTPγS.
-
Reaction Termination and Separation: Stop the reaction and separate the bound [³⁵S]GTPγS from the unbound nucleotide, typically by filtration.
-
Detection: Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Data Analysis: Plot the data as a dose-response curve to determine the EC50 and Emax values for the agonist.[4]
Dendritic Cell Chemotaxis Assay
Objective: To assess the ability of a compound to induce the migration of immune cells.
Principle: This assay measures the directed migration of cells, such as dendritic cells, towards a chemoattractant through a porous membrane.
Protocol:
-
Cell Preparation: Isolate primary dendritic cells or use a relevant cell line.
-
Chemotaxis Chamber Setup: Use a chemotaxis chamber, such as a Boyden chamber or Transwell inserts. Add the test compound (e.g., VUF 8430) to the lower chamber.
-
Cell Seeding: Place the dendritic cells in the upper chamber.
-
Incubation: Incubate the chamber for a sufficient time to allow for cell migration.
-
Quantification: Count the number of cells that have migrated to the lower chamber.
-
Data Analysis: Compare the number of migrated cells in the presence of the test compound to a control.
Visualizations
The following diagrams illustrate the signaling pathway of the histamine H4 receptor and a general workflow for the pharmacological characterization of a novel compound.
Caption: Simplified signaling pathway of the Histamine H4 Receptor.
Caption: Generalized workflow for pharmacological characterization.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
VUF8507 head-to-head study with [alternative technique]
An in-depth search for "VUF8507" has yielded no specific information regarding a product, compound, or technology with this identifier. Publicly available scientific and research databases do not appear to contain references to "this compound," which precludes the ability to conduct a comparative analysis or retrieve detailed experimental protocols as requested.
It is possible that "this compound" may be an internal project name, a newly developed compound not yet publicly disclosed, or a potential misspelling of another entity. Without further clarification on the nature of this compound, including its biological target, mechanism of action, or the field of its application, a head-to-head comparison with alternative techniques cannot be formulated.
To proceed with your request for a comprehensive comparison guide, please provide additional details regarding this compound, such as:
-
Full name or classification: The complete chemical name, biological classification, or type of technology.
-
Biological Target or Pathway: The specific enzyme, receptor, or signaling pathway that this compound interacts with.
-
Intended Application: The research area or therapeutic context for which this compound is being developed (e.g., oncology, neuroscience, etc.).
-
Any known alternative techniques or compounds: Naming any known competitors or similar methods would significantly aid in the search for comparative data.
Once more specific information is available, a thorough and objective comparison guide can be developed, complete with data presentation, experimental methodologies, and the requested visualizations.
Assessing the Reproducibility of VUF 8430 Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the histamine (B1213489) H4 receptor agonist VUF 8430 with its common alternative, 4-methylhistamine (B1206604). The information herein is supported by experimental data and detailed methodologies to aid in the assessment of experimental reproducibility.
VUF 8430 is a potent and selective agonist for the histamine H4 receptor (H4R), a G protein-coupled receptor primarily involved in immune responses.[1] Its characterization and the assessment of its biological functions rely on a variety of in vitro and ex vivo experiments. This guide delves into the key assays used to evaluate VUF 8430's performance, providing detailed protocols and comparative data to facilitate the design and interpretation of future studies.
Quantitative Comparison of VUF 8430 and Alternatives
The following tables summarize the binding affinities (Ki) and functional potencies (pEC50) of VUF 8430 and 4-methylhistamine at the human histamine H4 receptor. These values are crucial for understanding the relative potency and selectivity of these compounds.
| Compound | Binding Affinity (pKi) at human H4R | Reference Compound | Reference Value (pKi) | Source |
| VUF 8430 | 7.3 ± 0.1 | Histamine | 7.7 ± 0.1 | [2] |
| 4-methylhistamine | 7.4 ± 0.1 | [2] |
Table 1: Comparative Binding Affinities of VUF 8430 and 4-methylhistamine at the Human H4 Receptor. A higher pKi value indicates a higher binding affinity.
| Compound | Functional Potency (pEC50) at human H4R | Assay Type | Reference Compound | Reference Value (pEC50) | Source |
| VUF 8430 | 7.3 ± 0.1 | Chemotaxis of monocyte-derived dendritic cells | Histamine | 7.7 ± 0.1 | [2] |
| 4-methylhistamine | 7.4 ± 0.1 | Chemotaxis of monocyte-derived dendritic cells | [2] | ||
| VUF 8430 | Not specified | Inhibition of IL-12p70 secretion | Not specified | Not specified | [2] |
| 4-methylhistamine | Not specified | Inhibition of IL-12p70 secretion | Not specified | Not specified | [2] |
Table 2: Comparative Functional Potencies of VUF 8430 and 4-methylhistamine at the Human H4 Receptor. A higher pEC50 value indicates greater potency in the functional assay.
Key Experimental Protocols
To ensure the reproducibility of findings related to VUF 8430, it is imperative to follow standardized and detailed experimental protocols. Below are methodologies for key assays used in the characterization of H4 receptor agonists.
Radioligand Displacement Binding Assay
This assay quantifies the ability of an unlabeled compound, such as VUF 8430, to displace a radiolabeled ligand from the H4 receptor, thereby determining its binding affinity (Ki).
Materials and Reagents:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human H4 receptor.
-
Radioligand: [3H]histamine is a commonly used radioligand for the H4 receptor.
-
Test Compound: Unlabeled VUF 8430 or other competing ligands.
-
Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4).
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Cell Harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H4 receptor in a lysis buffer and pellet the membranes by centrifugation. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [3H]histamine (typically at or below its Kd value), and varying concentrations of the unlabeled test compound (VUF 8430).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Chemotaxis Assay
This assay measures the ability of a compound to induce the directed migration of cells, such as monocyte-derived dendritic cells, which endogenously express the H4 receptor.
Materials and Reagents:
-
Cells: Monocyte-derived dendritic cells (Mo-DCs) or other immune cells expressing the H4 receptor.
-
Chemoattractant: VUF 8430, 4-methylhistamine, or other chemokines.
-
Assay Medium: RPMI 1640 or other suitable cell culture medium.
-
Chemotaxis Chambers: (e.g., Transwell inserts with a porous membrane).
-
Cell Counting Method: (e.g., hemocytometer, automated cell counter, or flow cytometry).
Procedure:
-
Cell Preparation: Isolate and culture Mo-DCs from peripheral blood mononuclear cells.
-
Assay Setup: Place the chemotaxis chamber inserts into a 24-well plate. Add the assay medium containing the chemoattractant (VUF 8430) to the lower chamber.
-
Cell Seeding: Resuspend the Mo-DCs in the assay medium and add them to the upper chamber of the insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 90 minutes to 3 hours).
-
Cell Quantification: Count the number of cells that have migrated to the lower chamber.
-
Data Analysis: Plot the number of migrated cells against the concentration of the chemoattractant to generate a concentration-response curve and determine the EC50 value.
Inhibition of IL-12p70 Secretion Assay
This functional assay assesses the ability of H4 receptor agonists to inhibit the production of the pro-inflammatory cytokine IL-12p70 from activated dendritic cells.
Materials and Reagents:
-
Cells: Monocyte-derived dendritic cells (Mo-DCs).
-
Cell Culture Medium and Supplements.
-
Stimulating Agent: Lipopolysaccharide (LPS) or other stimuli to induce IL-12p70 production.
-
Test Compounds: VUF 8430 or other H4 receptor agonists.
-
ELISA Kit: For the quantification of human IL-12p70.
Procedure:
-
Cell Culture: Culture Mo-DCs and pre-incubate them with varying concentrations of the test compound (VUF 8430).
-
Stimulation: Add a stimulating agent like LPS to the cell cultures to induce the secretion of IL-12p70.
-
Incubation: Incubate the cells for a sufficient period to allow for cytokine production (e.g., 18-24 hours).
-
Supernatant Collection: Centrifuge the cell cultures and collect the supernatants.
-
Quantification: Measure the concentration of IL-12p70 in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of IL-12p70 secretion against the log concentration of the test compound to determine the IC50 value.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated.
Caption: Histamine H4 Receptor Signaling Pathway Activated by VUF 8430.
Caption: Experimental Workflow for a Radioligand Displacement Binding Assay.
References
VUF8507: A Comparative Analysis of a Positive Allosteric Modulator for the A3 Adenosine Receptor
For researchers, scientists, and professionals in drug development, the exploration of allosteric modulators offers a promising avenue for therapeutic intervention. VUF8507, a 3-(2-pyridinyl)isoquinoline derivative, has been identified as a positive allosteric modulator (PAM) of the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes. This guide provides a comprehensive comparison of this compound with other existing tools for studying and modulating the A3AR, supported by experimental data and detailed protocols.
Allosteric modulators represent a significant advancement over traditional orthosteric ligands. By binding to a site topographically distinct from the endogenous agonist binding site, PAMs can potentiate the effects of the natural ligand, adenosine, in a more physiologically relevant manner. This can lead to enhanced therapeutic efficacy with a potentially reduced side-effect profile compared to direct agonists or antagonists.
This compound: Mechanism of Action
This compound exerts its effect by slowing the dissociation of agonists from the A3 adenosine receptor.[1] This allosteric enhancement of agonist binding leads to a prolonged activation of the receptor in the presence of an agonist. Notably, this compound has been shown to selectively modulate agonist binding without affecting the binding of antagonists, indicating its specific mechanism as a positive allosteric modulator.[1]
Comparison with Existing Tools
The primary tools for modulating A3AR activity include orthosteric agonists and antagonists, as well as other classes of allosteric modulators.
This compound vs. Orthosteric Ligands
Orthosteric ligands directly compete with the endogenous ligand for binding to the active site of the receptor. While effective in activating or blocking the receptor, they can lead to off-target effects and receptor desensitization with chronic use.
Advantages of this compound over Orthosteric Agonists:
-
Physiological Regulation: this compound enhances the effect of endogenous adenosine, which is often released in a localized manner during pathological conditions. This provides a more targeted and controlled receptor activation compared to systemic administration of a direct agonist.
-
Reduced Potential for Desensitization: By modulating the natural signaling process, PAMs may be less likely to induce receptor downregulation and desensitization, a common issue with prolonged agonist treatment.
-
Improved Side-Effect Profile: The spatially and temporally limited action of endogenous adenosine, amplified by a PAM, may lead to fewer systemic side effects.
Disadvantages:
-
Dependence on Endogenous Ligand: The efficacy of this compound is dependent on the presence of endogenous adenosine. In conditions where adenosine levels are not elevated, its effect may be limited.
This compound vs. Other A3AR Allosteric Modulators
Several other chemical classes of A3AR allosteric modulators have been identified, including the 1H-imidazo[4,5-c]quinolin-4-amine derivatives (e.g., LUF6000). A direct quantitative comparison of this compound with these compounds is limited by the available published data. While functional data for compounds like LUF6000 in assays such as [³⁵S]GTPγS binding and cAMP accumulation are available, similar comprehensive functional data for this compound is not as readily accessible in the primary literature.
The primary characterized effect of this compound is its ability to slow the dissociation of the agonist radioligand [¹²⁵I]I-AB-MECA. The table below summarizes the available quantitative data for this compound and provides a comparison with the well-characterized A3AR PAM, LUF6000.
Quantitative Data Summary
| Compound | Assay Type | Metric | Value | Reference |
| This compound | Radioligand Dissociation ([¹²⁵I]I-AB-MECA) | % Radioligand Remaining at 10 µM after 120 min | ~60% | Gao et al., 2001, Mol Pharmacol |
| LUF6000 | [³⁵S]GTPγS Binding (with Cl-IB-MECA) | Emax (% of baseline) | ~200-300% | Species differences and mechanism of action of A3 adenosine receptor allosteric modulators. |
| LUF6000 | [³⁵S]GTPγS Binding (with Cl-IB-MECA) | EC₅₀ Fold Shift | ~5-6 fold increase | Species differences and mechanism of action of A3 adenosine receptor allosteric modulators. |
| LUF6000 | cAMP Accumulation (with Cl-IB-MECA) | Efficacy Enhancement | Concentration-dependent increase | Functionally biased modulation of A3 adenosine receptor agonist efficacy and potency by imidazoquinolinamine allosteric enhancers. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the A3 adenosine receptor and a typical experimental workflow for characterizing allosteric modulators.
Caption: A3 Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for Characterizing A3AR Allosteric Modulators.
Experimental Protocols
Radioligand Dissociation Assay
This assay measures the effect of an allosteric modulator on the dissociation rate of a radiolabeled agonist from the A3AR.
Materials:
-
Cell membranes expressing the human A3 adenosine receptor.
-
[¹²⁵I]I-AB-MECA (radiolabeled agonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA.
-
This compound or other test compounds.
-
Unlabeled agonist (e.g., NECA) to initiate dissociation.
-
Glass fiber filters.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Incubate cell membranes with [¹²⁵I]I-AB-MECA in the assay buffer to allow for radioligand binding to reach equilibrium.
-
Add a high concentration of an unlabeled agonist (e.g., 10 µM NECA) to initiate the dissociation of the radioligand. Simultaneously, add different concentrations of this compound or vehicle control.
-
At various time points, terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding remaining against time for each concentration of the allosteric modulator. A slower dissociation rate in the presence of the modulator indicates a positive allosteric effect.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation.
Materials:
-
Cell membranes expressing the human A3 adenosine receptor.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂.
-
A3AR agonist (e.g., Cl-IB-MECA).
-
This compound or other test compounds.
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, incubate the cell membranes with varying concentrations of the A3AR agonist in the presence of a fixed concentration of the allosteric modulator (e.g., this compound) or vehicle.
-
Add [³⁵S]GTPγS and GDP to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for [³⁵S]GTPγS binding to activated G proteins.
-
Terminate the reaction. For a filtration assay, rapidly filter the contents through glass fiber filters and wash with ice-cold buffer. For an SPA-based assay, add SPA beads and allow them to settle.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS as a function of agonist concentration to generate dose-response curves.
-
Determine the EC₅₀ (potency) and Emax (efficacy) values from the curves to assess the effect of the allosteric modulator on agonist-induced G protein activation.
Advantages and Disadvantages of this compound
Advantages:
-
Selective Positive Allosteric Modulator: this compound enhances agonist binding to the A3AR, offering a nuanced approach to receptor modulation.[1]
-
Potential for Improved Therapeutic Index: By amplifying the effect of the endogenous ligand, this compound may offer a better safety profile compared to direct agonists.
-
Research Tool: this compound serves as a valuable chemical probe to investigate the structure and function of the allosteric binding site on the A3AR.
Disadvantages:
-
Limited Published Functional Data: A comprehensive understanding of this compound's effects on receptor signaling pathways through functional assays is not as extensively documented as for other A3AR modulators.
-
Dependence on Endogenous Agonist Levels: The therapeutic or experimental utility of this compound is contingent on the presence of adenosine.
-
Potential for Complex Pharmacology: Allosteric modulators can sometimes exhibit complex behaviors, including probe-dependence (effects varying with the orthosteric ligand used) and biased signaling, which require thorough characterization.
Conclusion
This compound is a significant tool for the study of the A3 adenosine receptor, representing an early example of a positive allosteric modulator for this target. Its ability to selectively enhance agonist binding provides a distinct advantage over traditional orthosteric ligands. While a direct and comprehensive comparison with newer generations of A3AR PAMs is hampered by a lack of extensive published functional data for this compound, its initial characterization highlights the potential of the 3-(2-pyridinyl)isoquinoline scaffold for developing novel allosteric modulators. Further investigation into the functional consequences of this compound's modulation of agonist binding is warranted to fully elucidate its potential as both a research tool and a therapeutic lead.
References
Safety Operating Guide
Proper Disposal Procedures for VUF8507: A Guide for Laboratory Professionals
VUF8507: Summary of Known Data
Limited publicly available data exists for this compound. The following table summarizes the known information.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Intended Use | Research Use Only | MedKoo Biosciences |
| Shipping Classification | Non-hazardous chemical | MedKoo Biosciences |
| Storage (Short-term) | Dry, dark, 0 - 4 °C | MedKoo Biosciences |
| Storage (Long-term) | -20 °C | MedKoo Biosciences |
Note: The absence of a comprehensive SDS necessitates treating this compound as a potentially hazardous substance. A generic safety data sheet for a compound identified as "F807" suggests it may be harmful if swallowed and very toxic to aquatic life, mandating disposal at an approved waste facility. Due to the uncertainty of the identity of "F807" in relation to this compound, it is prudent to adopt a conservative disposal approach.
Experimental Protocols: Disposal of this compound
The following step-by-step guide outlines the recommended procedure for the disposal of this compound. This protocol is based on established best practices for the management of research chemicals with unknown or incomplete hazard information.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Collect all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, in a dedicated and clearly labeled hazardous waste container.
3. Waste Container Labeling:
-
The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of the waste.
-
Include the date when the first item of waste was placed in the container.
4. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
5. Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the EHS office or contractor with all available information about this compound.
6. Documentation:
-
Maintain a record of the disposal of this compound waste, including the date of disposal and the name of the disposal contractor.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can mitigate the risks associated with the disposal of this compound and ensure compliance with laboratory safety standards. Always consult your institution's specific chemical hygiene plan and EHS guidelines for additional requirements.
Navigating the Uncharted: A Safety and Handling Guide for VUF8507
For researchers, scientists, and drug development professionals venturing into the novel landscape of adenosine (B11128) receptor modulation with VUF8507, this guide provides essential, immediate safety and logistical information. In the absence of a specific Safety Data Sheet (SDS), a conservative approach that treats the compound as potentially hazardous is paramount to ensuring a safe laboratory environment.
When handling novel compounds like this compound, where comprehensive toxicological data is unavailable, a robust framework of engineering controls, administrative procedures, and personal protective equipment (PPE) is the primary defense against unforeseen hazards.[1] This procedural, step-by-step guidance is designed to directly answer your operational questions and establish a foundation of safety and trust in your research endeavors.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection and proper use of PPE are critical when working with any chemical of unknown toxicity.[2] All personnel handling this compound are required to wear, at a minimum, the following:
-
Body Protection: A lab coat, buttoned and fitting properly to cover as much skin as possible, is mandatory. For procedures with a higher risk of splashes or aerosol generation, consider a full-body protective suit.[2]
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn by all personnel in the laboratory.[3][4] When there is a risk of splashing, chemical splash goggles are required. For significant splash hazards or highly exothermic reactions, a face shield worn over safety glasses or goggles is necessary.[3][5]
-
Hand Protection: Chemically resistant gloves are essential to protect against skin absorption.[2] Given that the specific reactivity of this compound is not fully characterized, nitrile or neoprene gloves are a reasonable starting point for providing adequate protection against minor splashes.[3] It is crucial to inspect gloves for any signs of degradation before each use and to change them immediately if contact with the compound is suspected.
-
Footwear: Closed-toe shoes are required at all times in the laboratory.[2]
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your experiments.
Pre-Handling Preparation:
-
Risk Assessment: Before any work begins, conduct a thorough risk assessment, considering all potential routes of exposure: inhalation, skin contact, ingestion, and injection.[1]
-
Designated Area: If the compound is anticipated to be acutely toxic, carcinogenic, or a reproductive toxicant, it must be handled and stored within a designated area.[3]
Engineering Controls:
-
Chemical Fume Hood: Always handle this compound in a certified chemical fume hood to protect from inhaling harmful vapors.[1][9]
-
Ventilation: Ensure the laboratory is well-ventilated.[1]
-
Safety Equipment: An emergency shower and eyewash station should be readily accessible and tested regularly.[1]
Handling Procedures:
-
Minimize Quantities: Use the smallest amount of this compound necessary for the experiment.[1]
-
Avoid Aerosol Generation: Conduct all procedures involving the solid or liquid form of this compound in a manner that minimizes the generation of dust or aerosols.
-
Labeling: All containers of this compound must be clearly labeled with the compound name and any known hazard information.[3]
-
Personal Hygiene: Do not eat, drink, smoke, or apply cosmetics in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[10]
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound must be treated as hazardous waste.[1]
-
Waste Segregation: Collect all this compound waste, including contaminated PPE, absorbent materials, and empty containers, in a dedicated, sealed, and clearly labeled hazardous waste container.[1][11] The label should identify the contents as "Hazardous Waste" and list "this compound."
-
Disposal Method: The primary and mandated method for the disposal of chemical waste is through an approved waste disposal plant.[11] Do not dispose of this compound down the drain or in regular trash.
-
Spill Response:
-
Minor Spill: For a small spill contained within a fume hood, use an appropriate absorbent material, decontaminate the area, and dispose of the waste in the designated hazardous waste container.[1]
-
Major Spill: In the event of a major spill, evacuate the area immediately and alert laboratory personnel and the institutional safety office.[1]
-
Quantitative Data Summary
In the absence of specific exposure limit data for this compound, the following table provides general guidelines for handling research chemicals.
| Parameter | Guideline | Source |
| Occupational Exposure Limit (OEL) | Treat as a potent compound. Aim for the lowest feasible exposure. | General Laboratory Safety Guidance |
| Permissible Exposure Limit (PEL) | Not Established. Assume a low value and handle with appropriate engineering controls. | [12] |
| Threshold Limit Value (TLV) | Not Established. Assume a low value and handle with appropriate engineering controls. | [12] |
Experimental Protocols
Protocol for Weighing and Preparing a Stock Solution of this compound:
-
Preparation: Don all required PPE (lab coat, safety glasses/goggles, and nitrile/neoprene gloves).
-
Engineering Control: Perform all weighing and solution preparation activities inside a certified chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound solid onto a tared weigh boat. Use anti-static tools if necessary.
-
Transfer: Gently transfer the weighed solid into an appropriate vial or flask.
-
Solubilization: Add the desired solvent to the container, cap it securely, and mix until the solid is fully dissolved.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
Decontamination: Wipe down the balance and surrounding work area with an appropriate solvent to decontaminate any residual powder. Dispose of the contaminated wipes in the designated hazardous waste container.
-
Post-Handling: Remove and dispose of gloves in the hazardous waste. Wash hands thoroughly.
Visualizing the Safety Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 3. twu.edu [twu.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Allosteric modulation of adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. wilcoprime.com [wilcoprime.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. benchchem.com [benchchem.com]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
